2,6-Diisopropyl-4-nitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXCKREXFUBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398825 | |
| Record name | 2,6-Diisopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-72-1 | |
| Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Diisopropyl-4-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-Diisopropyl-4-nitroaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Chemical Properties
This compound is a substituted aniline with notable steric hindrance around the amino group due to the presence of two isopropyl groups at the ortho positions. This structural feature significantly influences its reactivity. The nitro group at the para position is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)aniline |
| CAS Number | 163704-72-1 |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| Melting Point | 125-126 °C |
| Boiling Point | 333 °C at 760 mmHg |
| Density | 1.091 g/cm³ |
| SMILES | CC(C)c1cc(cc(c1N)C(C)C)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 |
| Appearance | Yellow crystalline solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like chloroform, DMSO, and ethanol. |
Chemical Structure and Reactivity
The structure of this compound is characterized by a benzene ring substituted with an amino group, a nitro group, and two isopropyl groups. The bulky isopropyl groups at positions 2 and 6 sterically hinder the amino group, which can be strategically exploited to achieve selective chemical transformations.[1] The nitro group's electron-withdrawing nature, combined with the steric hindrance, allows for a range of controlled chemical modifications. The nitro group can be readily reduced to an amino group, opening pathways to synthesize various diamine derivatives.[1] Furthermore, the nitro group can be replaced through nucleophilic aromatic substitution reactions.[1]
Experimental Protocols
Synthesis of this compound
The most common method for synthesizing this compound is through the direct nitration of 2,6-diisopropylaniline.[1] The following protocol is adapted from a patented method for a similar synthesis.[2]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Nitric Acid (67 wt%)
-
Concentrated Sulfuric Acid (98 wt%)
-
Toluene or o-Xylene
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
-
In a round-bottom flask, dissolve 2,6-diisopropylaniline in toluene or o-xylene.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture to 0-5 °C using an ice bath.[1]
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.1.[2]
-
After the addition is complete, allow the reaction to stir at this temperature for 4-5 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.[1]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 MHz or higher NMR spectrometer. The aromatic protons are expected to appear as a singlet due to the molecule's symmetry. The isopropyl methine protons will appear as a septet, and the isopropyl methyl protons will appear as a doublet.[1]
-
¹³C NMR: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent. Record the proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹. Characteristic peaks for the N-H stretching of the amine, C-H stretching of the alkyl groups, and the symmetric and asymmetric stretching of the nitro group should be observed.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
The mass spectrum should show the molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to the molecular weight of the compound.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline
Synthesis of 2,6-Diisopropyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of this compound from 2,6-diisopropylaniline. The primary synthetic route involves the electrophilic aromatic substitution (nitration) of the aniline precursor. The steric hindrance provided by the two bulky isopropyl groups at the ortho-positions (2 and 6) of the aniline ring directs the nitration almost exclusively to the para-position (position 4).[1] This high regioselectivity makes the synthesis of this compound a robust and efficient process.
The most common method for this transformation employs a mixture of nitric acid and sulfuric acid. In this system, sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1] The reaction conditions, particularly temperature, can be varied to optimize the yield and purity of the desired product.[1]
Reaction Mechanism and Pathway
The nitration of 2,6-diisopropylaniline follows the classical mechanism of electrophilic aromatic substitution. The key steps are:
-
Formation of the Nitronium Ion: Nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline attacks the nitronium ion. The bulky isopropyl groups sterically hinder attack at the ortho positions, leading to a preferential attack at the para position.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the newly introduced nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[1]
Experimental Protocols
Two primary protocols for the synthesis of this compound have been reported, differing mainly in the reaction temperature.
Protocol 1: Low-Temperature Synthesis
This method is a common laboratory-scale procedure that focuses on minimizing the formation of potential by-products through strict temperature control.
Methodology:
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice bath.
-
Reaction Setup: 2,6-diisopropylaniline is dissolved in a suitable solvent, and the solution is cooled to 0–5 °C in an ice-salt bath.
-
Nitration: The pre-cooled nitrating mixture is added dropwise to the solution of 2,6-diisopropylaniline, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration. The crude product is then washed with water until neutral and can be further purified by recrystallization.[1]
Protocol 2: High-Temperature Synthesis for Industrial Production
A patent (CN103724213A) describes a method suitable for larger-scale industrial production, which is carried out at a significantly higher temperature. This method is often part of a "one-pot" synthesis to produce subsequent derivatives.[2]
Methodology:
-
Reaction Setup: 2,6-diisopropylaniline is dissolved in a high-boiling point solvent such as toluene or o-xylene in a reactor. A catalytic amount of sulfuric acid is added.
-
Heating: The mixture is heated to 110–115 °C.[2]
-
Nitration: Concentrated nitric acid is added dropwise to the heated solution while maintaining the temperature at 110–115 °C. The reaction is held at this temperature for 4–5 hours.[2]
-
Cooling: After the reaction is complete, the mixture is cooled to 70–80 °C. The product, this compound, is typically not isolated but used directly in the next reaction step, for example, in a condensation reaction with phenol.[2]
Quantitative Data and Reagent Stoichiometry
The following table summarizes the key quantitative parameters for the high-temperature synthesis protocol as described in patent CN103724213A.[2]
| Parameter | Value | Notes |
| Starting Material | 2,6-Diisopropylaniline | --- |
| Solvent | Toluene or o-Xylene | --- |
| Catalyst | Sulfuric Acid (98 wt%) | Catalytic amount |
| Nitrating Agent | Nitric Acid (65-69 wt%) | --- |
| Molar Ratio (Aniline:Nitric Acid) | 1 : 1.05–1.3 | Preferred ratio: 1 : 1.1–1.2 |
| Reaction Temperature | 110–115 °C | Optimal temperature cited as 110 °C |
| Reaction Time | 4–5 hours | --- |
| Product Purity (of subsequent product) | >99.5% (HPLC) | Purity is for the downstream product, 2,6-diisopropyl-4-phenoxyaniline, indicating a high conversion of the nitroaniline intermediate. |
| Yield (of subsequent product) | Up to 99.5% | Yield is for the overall two-step, "one-pot" process. |
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided below.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) |
| 2,6-Diisopropylaniline | C₁₂H₁₉N | 177.29 | Colorless liquid | 257 | -45 |
| This compound | C₁₂H₁₈N₂O₂ | 222.28 | --- | --- | --- |
Data sourced from PubChem and other chemical suppliers.[3][4][5]
Conclusion
The synthesis of this compound from 2,6-diisopropylaniline is a well-established and highly regioselective nitration reaction. The steric hindrance from the ortho-isopropyl groups effectively directs the electrophilic substitution to the para position. Researchers can choose between a low-temperature protocol, which is ideal for laboratory scale and minimizes by-products, and a high-temperature industrial method that allows for a rapid, "one-pot" synthesis of subsequent derivatives. The choice of protocol will depend on the desired scale of the reaction and the required purity of the final product.
References
- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 2. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 3. This compound | C12H18N2O2 | CID 4055565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of 2,6-Diisopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of 2,6-Diisopropyl-4-nitroaniline, a substituted aniline derivative with applications in chemical synthesis and materials science. The information presented is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's properties.
Physical and Chemical Properties
This compound presents as a yellow crystalline solid. It is characterized by high solubility in organic solvents. Key physical and chemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Melting Point | 125-126 °C | [2] |
| Boiling Point | 333 °C at 760 mmHg | [2] |
| Density | 1.091 g/cm³ | [2] |
| Flash Point | 155.2 °C | [2] |
| Vapor Pressure | 0.000141 mmHg at 25 °C | [2] |
| Refractive Index | 1.555 | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | High solubility in organic solvents | [2] |
Spectroscopic Characteristics
The structural attributes of this compound have been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the this compound molecule simplifies its NMR spectra. The two isopropyl groups and the two aromatic protons are chemically equivalent due to a plane of symmetry passing through the nitro and amino moieties.[2]
¹H NMR (Predicted):
-
Aromatic Protons (H-3, H-5): A singlet is expected in the aromatic region (typically δ 7.5-8.0 ppm) for the two equivalent protons on the benzene ring.[2]
-
Isopropyl Methine (-CH): A septet, resulting from coupling with the six adjacent methyl protons, is anticipated around δ 3.1 ppm for the two equivalent methine protons.[2]
-
Isopropyl Methyl (-CH₃): A doublet, due to coupling with the single adjacent methine proton, is predicted in the range of δ 1.2-1.4 ppm for the twelve equivalent methyl protons.[2]
-
Amino (-NH₂): A broad singlet, the chemical shift of which can vary with solvent, concentration, and temperature, is expected for the two amino protons.[2]
¹³C NMR (Predicted): Due to the molecule's symmetry, only six distinct signals are expected for the twelve carbon atoms. The spectrum would feature four signals for the aromatic carbons (two for the quaternary carbons C-1, C-2, C-4, C-6 and two for the protonated carbons C-3 and C-5) and two signals for the isopropyl groups (one for the methine carbons and one for the methyl carbons).[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
-
N-H Stretching: The amino group typically exhibits symmetric and asymmetric stretching vibrations.
-
C-H Stretching: Aromatic and aliphatic C-H stretching bands are expected.
-
N-O Stretching: The nitro group shows characteristic strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Bands corresponding to the stretching of the benzene ring are also present.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is defined by electronic transitions within its conjugated system, which includes the benzene ring, the electron-donating amino group, and the electron-withdrawing nitro group.[2] This configuration leads to a significant intramolecular charge-transfer (ICT) band, which is responsible for the compound's yellow color.[2] The position of this band is sensitive to the polarity of the solvent (solvatochromism).[2] For comparison, the related compound 2,6-diiodo-4-nitroaniline has a maximum absorption (λmax) at 345 nm in diethyl ether, suggesting a similar absorption region for this compound.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are crucial for obtaining reliable and reproducible data.
Synthesis
The most common method for the synthesis of this compound is the electrophilic aromatic substitution of 2,6-diisopropylaniline.[2]
Procedure:
-
2,6-diisopropylaniline is dissolved in a suitable solvent such as toluene or o-xylene.[3]
-
A catalytic amount of sulfuric acid is added to the solution.[3]
-
The mixture is heated to 110-115 °C.[3]
-
Nitric acid is added dropwise while maintaining the reaction temperature. The molar ratio of 2,6-diisopropylaniline to nitric acid is typically between 1:1.05 and 1:1.3.[3]
-
The reaction is held at this temperature for 4-5 hours to ensure complete nitration.[3]
-
Upon completion, the reaction mixture is cooled.
Purification: The crude product is typically purified by recrystallization.[2] A common solvent system for this process is an ethanol/water mixture.[2]
Characterization
The following diagram illustrates a general workflow for the physical and spectroscopic characterization of a synthesized organic compound like this compound.
Melting Point Determination: A small amount of the purified crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.
Solubility Testing: Qualitative solubility tests are performed by adding a small amount of the compound to various solvents in a test tube and observing its dissolution. This helps to determine suitable solvents for reactions, purification, and analysis.
NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.
IR Spectroscopy: A small amount of the solid compound is analyzed, typically using an ATR-FTIR spectrometer, to identify the characteristic vibrational frequencies of its functional groups.
UV-Vis Spectroscopy: A dilute solution of the compound in a suitable solvent (e.g., ethanol or hexane) is prepared, and its absorbance is measured across the ultraviolet and visible regions of the electromagnetic spectrum using a UV-Vis spectrophotometer.
References
Spectroscopic Data of 2,6-Diisopropyl-4-nitroaniline: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2,6-Diisopropyl-4-nitroaniline, a substituted aniline derivative with significant applications in chemical synthesis and materials science. The structural and electronic properties of this molecule are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed data and experimental methodologies.
Molecular Structure and Properties
This compound possesses a symmetrical structure with two bulky isopropyl groups flanking the amino group and a nitro group in the para position. This substitution pattern significantly influences its chemical reactivity and spectroscopic characteristics.
-
Molecular Formula: C₁₂H₁₈N₂O₂[1]
-
Molecular Weight: 222.28 g/mol [1]
-
CAS Number: 163704-72-1[2]
-
IUPAC Name: 4-nitro-2,6-di(propan-2-yl)aniline[1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to the C₂v symmetry of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced.
Table 1: ¹H NMR Spectroscopic Data
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-3, H-5) | 7.5 - 8.0 | Singlet (s) | 2H |
| Amino (-NH₂) | Variable | Broad Singlet (br s) | 2H |
| Isopropyl Methine (-CH) | ~3.1 | Septet (sept) | 2H |
| Isopropyl Methyl (-CH₃) | 1.2 - 1.4 | Doublet (d) | 12H |
Table 2: ¹³C NMR Spectroscopic Data
Due to the molecule's symmetry, six distinct signals are expected for the twelve carbon atoms.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-NO₂) | 145-155 |
| Quaternary Aromatic (C-NH₂) | 140-150 |
| Quaternary Aromatic (C-isopropyl) | 130-140 |
| Aromatic (CH) | 115-125 |
| Isopropyl (CH) | 25-35 |
| Isopropyl (CH₃) | 20-25 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Spectroscopic Data
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1590 - 1610 and 1470-1500 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1570 |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1300 - 1370 |
| C-N | C-N Stretch | 1250 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Exact Mass | 222.136827821 Da[1] |
| Predicted Key Fragment (M-CH₃)⁺ | m/z 207 |
| Predicted Key Fragment (M-NO₂)⁺ | m/z 176 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used with proton decoupling. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectral data is acquired using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The solution is then introduced into the ion source. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Technical Guide: 2,6-Diisopropyl-4-nitroaniline (CAS 163704-72-1) - Properties and Synthetic Applications
For Researchers, Scientists, and Chemical Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Diisopropyl-4-nitroaniline (CAS number 163704-72-1), a key chemical intermediate. The document details its structural characteristics, physicochemical properties, and primary application as a precursor in the synthesis of agrochemicals, particularly the miticide diafenthiuron. While this compound is of significant interest in synthetic organic chemistry, it is important to note that a thorough review of scientific literature reveals no documented biological activities or applications in drug development or pharmacology. This guide, therefore, focuses on its established role as a chemical building block, providing detailed synthetic protocols and reaction pathways.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its bulky isopropyl groups flanking the amino group create significant steric hindrance, which influences its reactivity and solubility.[2]
| Property | Value | Reference |
| CAS Number | 163704-72-1 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| IUPAC Name | 4-nitro-2,6-di(propan-2-yl)aniline | |
| Melting Point | 125-126 °C | [1][3] |
| Boiling Point | 333 °C at 760 mmHg | [1] |
| Density | 1.091 g/cm³ | [1] |
| Flash Point | 155.2 °C | [1] |
| Solubility | High solubility in organic solvents. | [1] |
| Appearance | Yellow crystalline solid. | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound is the nitration of 2,6-diisopropylaniline.[2] The steric hindrance from the two isopropyl groups directs the nitration to the para position.[2]
Experimental Protocol: Nitration of 2,6-Diisopropylaniline
This protocol is based on established chemical synthesis methods.[1][2]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or o-Xylene (solvent)
-
Ice bath
-
Reaction flask with stirring and temperature control
-
Dropping funnel
Procedure:
-
Dissolve 2,6-diisopropylaniline in toluene or o-xylene in a reaction flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.[2]
-
Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C to control the exothermic reaction and ensure para-substitution.[2]
-
After the addition is complete, allow the reaction to proceed at this temperature for a specified time to ensure complete conversion.
-
Upon completion, the reaction mixture is carefully quenched with water or a weak base.
-
The organic layer is separated, washed, and dried.
-
The solvent is removed under reduced pressure to yield crude this compound.
Purification: Recrystallization
The crude product can be purified by recrystallization.[2]
Procedure:
-
Dissolve the crude this compound in a hot solvent mixture, such as ethanol and water.[2]
-
Allow the solution to cool slowly.
-
The purified crystals of this compound will precipitate out of the solution.
-
Collect the crystals by filtration and dry them.
Chemical Reactivity and Uses
The primary use of this compound is as a chemical intermediate.[2] The nitro group can be readily reduced to an amino group, and the aniline moiety can undergo various transformations.[2]
Synthesis of 2,6-diisopropyl-4-phenoxy aniline
A key application is the synthesis of 2,6-diisopropyl-4-phenoxy aniline, an important intermediate for the miticide diafenthiuron.[2] This involves a condensation reaction with phenol.[2]
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amino group to form 2,6-diisopropyl-p-phenylenediamine.[2] This transformation opens up further synthetic possibilities for this molecule.[2]
Biological and Pharmacological Profile
Extensive literature searches have been conducted to identify any reported biological activities, mechanisms of action, or uses of this compound in the context of drug development and life sciences research. These searches have yielded no significant findings. The available data exclusively points to its role as a chemical intermediate in the synthesis of other compounds, primarily for the agrochemical industry. There are no published studies that investigate its pharmacological or toxicological properties in a manner relevant to drug development professionals.
Conclusion
This compound is a well-characterized chemical intermediate with established synthetic utility, particularly in the production of agrochemicals. Its chemical and physical properties are well-documented, and its synthesis is straightforward. However, for researchers and scientists in the field of drug development, it is crucial to recognize that this compound currently has no known biological or pharmacological applications. Future research could potentially explore the biological effects of this molecule, but as of now, its value lies within the realm of synthetic chemistry.
References
The Pivotal Role of 2,6-Diisopropyl-4-nitroaniline as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropyl-4-nitroaniline is a sterically hindered aromatic amine that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including agrochemicals and materials with specialized electronic properties. Its unique substitution pattern, featuring bulky isopropyl groups flanking the amino group and a strongly electron-withdrawing nitro group in the para position, governs its reactivity and makes it a valuable building block in multi-step synthetic pathways. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key data for this intermediate.
| Property | Value |
| CAS Number | 163704-72-1[1] |
| Molecular Formula | C₁₂H₁₈N₂O₂[2][3] |
| Molecular Weight | 222.28 g/mol [1][3] |
| Melting Point | 125-126 °C[4] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
Table 1: Physicochemical Properties of this compound
| Proton Type | Multiplicity | Typical Chemical Shift (δ, ppm) | Integration |
| Aromatic (H-3, H-5) | Singlet (s) | 7.5 - 8.0 | 2H |
| Amino (-NH₂) | Broad Singlet (br s) | Variable | 2H |
| Isopropyl Methine (-CH) | Septet (sept) | ~3.1 | 2H |
| Isopropyl Methyl (-CH₃) | Doublet (d) | 1.2 - 1.4 | 12H |
Table 2: Typical ¹H NMR Spectral Data for this compound [1]
Synthesis of this compound
The primary route for the synthesis of this compound is the direct nitration of 2,6-diisopropylaniline. The bulky isopropyl groups sterically hinder the ortho positions, directing the nitration to the para position.[1] Careful control of the reaction temperature is crucial to maximize the yield of the desired product and minimize the formation of byproducts.[1]
Experimental Protocol: Nitration of 2,6-Diisopropylaniline
This protocol is based on typical nitration procedures for anilines, with specific conditions adapted for 2,6-diisopropylaniline.
Materials:
-
2,6-Diisopropylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Toluene or o-Xylene
-
Ice
-
Sodium Hydroxide solution (10%)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diisopropylaniline (1.0 mol) in toluene or o-xylene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.05-1.3 mol) and concentrated sulfuric acid dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a 10% sodium hydroxide solution until basic.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol to yield a yellow crystalline solid.
Key Reactions of this compound as a Chemical Intermediate
The presence of the nitro and amino groups on the sterically hindered aromatic ring allows for a range of subsequent transformations, making this compound a versatile intermediate. The two primary reaction pathways are the reduction of the nitro group to form a diamine and the nucleophilic aromatic substitution of the nitro group.
Reduction of the Nitro Group to 2,6-Diisopropyl-p-phenylenediamine
The reduction of the nitro group to an amine is a fundamental transformation that opens up pathways for the synthesis of various derivatives, including those used in polymer and pharmaceutical applications. Catalytic hydrogenation is a common and efficient method for this conversion.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (25-50 °C) until the theoretical amount of hydrogen has been consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 2,6-diisopropyl-p-phenylenediamine. This reaction typically proceeds with a yield of over 90%.
Nucleophilic Aromatic Substitution of the Nitro Group
The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. A key application of this reactivity is the synthesis of 2,6-diisopropyl-4-phenoxy aniline, an important intermediate in the production of the insecticide and acaricide diafenthiuron.
The following protocol describes a one-pot synthesis where this compound is generated in situ and directly converted to the phenoxy derivative.[2]
Materials:
-
2,6-Diisopropylaniline
-
Toluene or o-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-69 wt%)
-
Potassium Hydroxide or Sodium Hydroxide (30 wt% solution)
-
Phenol
-
Tetrabutylammonium Bromide (catalyst)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Nitration (In Situ):
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel, add 2,6-diisopropylaniline (1.0 mol), toluene or o-xylene, and a catalytic amount of 98% sulfuric acid.
-
Heat the mixture to 110-115 °C.
-
Slowly add 65-69 wt% concentrated nitric acid (1.05-1.3 mol) dropwise, maintaining the reaction temperature at 110-115 °C.
-
After the addition, maintain the temperature for 4-5 hours.
-
Cool the reaction mixture to 70-80 °C.
-
-
Condensation:
-
To the cooled reaction mixture, add a 30 wt% solution of potassium hydroxide or sodium hydroxide (2 mol), phenol (1 mol), and tetrabutylammonium bromide (0.5-1.1 wt% relative to 2,6-diisopropylaniline).
-
Heat the mixture to reflux and remove the water formed during the reaction.
-
Maintain the reaction at 110-112 °C for 7-10 hours.
-
Cool the reaction mixture.
-
-
Work-up and Purification:
-
Wash the organic phase three times with a 10 wt% sodium hydroxide solution.
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain a solid crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2,6-diisopropyl-4-phenoxy aniline. This one-pot method can achieve a yield of up to 99.5% with a purity of 99.5% (as determined by HPLC).[2]
-
Process Visualizations
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways involving this compound.
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Caption: Synthetic workflow to Diafenthiuron.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis and subsequent functional group transformations are critical for the production of a range of important molecules. The detailed experimental protocols and process visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and effective utilization of this key building block. The sterically hindered nature of this molecule presents both challenges and opportunities in synthesis, and a thorough understanding of its reactivity is paramount for achieving high yields and purity in subsequent reactions.
References
Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide
An in-depth technical guide on the electron-donating and withdrawing effects in substituted anilines for researchers, scientists, and drug development professionals.
Aniline, a primary aromatic amine, serves as a fundamental scaffold in a vast array of chemical compounds, from dyes and polymers to pharmaceuticals. The strategic placement of substituents on the aniline ring profoundly alters its electronic properties, reactivity, and biological activity. Understanding the interplay between the amino group and various substituents is paramount for the rational design of molecules with desired characteristics. This guide provides a detailed exploration of electron-donating and electron-withdrawing effects in substituted anilines, focusing on their impact on basicity, reactivity, and spectroscopic signatures, with a particular emphasis on applications in drug development.
Core Principles: Inductive and Resonance Effects
The influence of a substituent on the electron density of the aniline ring and its amino group is primarily governed by two fundamental electronic effects: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (I): This effect operates through the sigma (σ) bonds and is caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -Cl, -CF₃) pull electron density away from the ring through the σ-framework, resulting in a -I effect. Conversely, electron-donating groups (EDGs) that are less electronegative than carbon (e.g., alkyl groups like -CH₃) can push electron density towards the ring, exerting a +I effect.
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.
-
+R Effect: Substituents with a lone pair of electrons adjacent to the ring (e.g., -NH₂, -OH, -OCH₃) can donate these electrons into the π-system, increasing the electron density, particularly at the ortho and para positions. The amino group of aniline itself is a powerful +R group.
-
-R Effect: Substituents with π-bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring's π-system, decreasing electron density at the ortho and para positions.
-
The overall electronic influence of a substituent is a combination of these two effects. For instance, halogens exhibit a -I effect but a +R effect; in their case, the inductive effect typically dominates.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a quantitative framework for correlating the electronic effects of meta- and para-substituents with reaction rates and equilibrium constants.[1][2] The equation is expressed as:
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium constant or rate constant for the substituted reactant.
-
K₀ or k₀ is the constant for the unsubstituted reactant (hydrogen).
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which is characteristic of the reaction and its conditions.[1][2] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.
Impact on Physicochemical Properties
Basicity and pKa Values
The basicity of aniline is attributed to the lone pair of electrons on the nitrogen atom. Substituents significantly modulate this basicity by altering the availability of this lone pair for protonation. The pKa of the conjugate acid (anilinium ion) is used as a measure of the amine's basicity; a higher pKa corresponds to a stronger base.[3]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃, -NH₂) increase the electron density on the nitrogen atom through inductive and/or resonance effects. This makes the lone pair more available to accept a proton, thus increasing the basicity of the aniline derivative compared to aniline itself.[4][5][6]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -Cl) decrease the electron density on the nitrogen atom.[3][7] This delocalization makes the lone pair less available for protonation, resulting in a weaker base with a lower pKa value.[3][7] The effect is most pronounced when the EWG is at the ortho or para position, where it can directly participate in resonance with the amino group.[3]
The following diagram illustrates the logical relationship between substituent effects and the basicity of aniline.
Caption: Logical flow of substituent effects on aniline basicity.
The table below summarizes the experimental pKa values for a series of substituted anilines, illustrating these trends.
| Substituent (Position) | pKa of Conjugate Acid | Electronic Effect |
| p-NH₂ | 6.08 | Strong EDG (+R) |
| p-OCH₃ | 5.34 | EDG (+R > -I) |
| p-CH₃ | 5.12 | EDG (+I) |
| m-CH₃ | 4.69 | EDG (+I) |
| H (Aniline) | 4.58 | Reference |
| m-Cl | 3.34 | EWG (-I) |
| p-Cl | 3.98 | EWG (-I > +R) |
| m-NO₂ | 2.50 | Strong EWG (-I, -R) |
| p-NO₂ | 1.02 | Strong EWG (-I, -R) |
| o-NO₂ | -0.29 | Strong EWG (-I, -R) + Steric |
| (Data sourced from multiple references, including) |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group (-NH₂) is a powerful activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS) reactions.[6][8] This is due to its strong +R effect, which enriches the electron density at the ortho and para positions.
-
Challenges with Aniline in EAS:
-
Over-reactivity: The high reactivity of the aniline ring often leads to poly-substitution, making it difficult to control reactions like bromination to achieve a mono-substituted product.[8]
-
Reaction with Catalysts: In Friedel-Crafts reactions, the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating -NH₂⁺-AlCl₃ complex. This prevents the desired substitution reaction from occurring.[8][9]
-
-
Protecting Group Strategy: To overcome these issues, the amino group is often temporarily converted into an amide (e.g., acetanilide by reacting with acetic anhydride). This acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for controlled mono-substitution and preventing reaction with Lewis acid catalysts. The protecting group can be easily removed by hydrolysis after the EAS reaction.[8]
Spectroscopic Properties
The electronic changes induced by substituents are reflected in the spectroscopic data of aniline derivatives.
-
NMR Spectroscopy: In ¹H NMR, EDGs shield the aromatic protons, causing an upfield shift (lower ppm), while EWGs deshield them, leading to a downfield shift (higher ppm). Similar trends are observed for the ring carbons in ¹³C NMR.
-
IR Spectroscopy: The N-H stretching frequencies in the IR spectrum are sensitive to the electronic environment. EDGs increase electron density on the nitrogen, which can slightly weaken the N-H bond and lower its stretching frequency. Conversely, EWGs withdraw electron density, strengthening the N-H bond and increasing the stretching frequency.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of aniline shows absorption bands corresponding to π → π* transitions. Substituents can cause a shift in the absorption maximum (λₘₐₓ). EDGs typically cause a bathochromic shift (to longer wavelengths), while EWGs may cause a hypsochromic shift (to shorter wavelengths).
Relevance in Drug Development and Toxicology
Anilines are a common structural motif in pharmaceuticals. However, they are also considered a "structural alert" due to their potential for metabolic activation into toxic species.[10][11]
-
Metabolic Activation: The aniline moiety can undergo metabolic oxidation, primarily by cytochrome P450 (CYP450) enzymes, to form highly reactive electrophilic species such as quinone-imines.[10] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to idiosyncratic adverse drug reactions, hepatotoxicity, and other toxic effects.[10]
-
Signaling Pathways in Aniline Toxicity: Aniline exposure can induce oxidative stress, which in turn activates various cellular signaling pathways. For instance, studies have shown that aniline can lead to the activation of NF-κB and AP-1 transcription factors.[12] This is mediated by upstream kinases, including IκB kinases (IKKs) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38.[12] The activation of these pathways can upregulate the expression of inflammatory and fibrogenic cytokines, contributing to tissue damage and potential tumorigenesis.[12]
The diagram below illustrates a simplified pathway of aniline-induced oxidative stress and signaling.
Caption: Aniline-induced oxidative stress signaling pathway.
-
Isosteric Replacement: To mitigate these risks, medicinal chemists often employ a strategy of isosteric replacement, where the aniline group is substituted with other functional groups that mimic its size and electronic properties but are less prone to metabolic activation.[10][11]
Experimental Protocols
Protocol for Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of a solution of the aniline derivative as a strong acid is added. The pKa is determined from the resulting titration curve.
Materials and Equipment:
-
Substituted aniline sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (boiled to remove CO₂)
-
Calibrated pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Accurately weigh a known amount of the substituted aniline and dissolve it in a known volume of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized HCl solution and record the initial volume.
-
Add the HCl solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
The pKa of the anilinium ion is the pH at the half-equivalence point (the point where half of the aniline has been protonated). This corresponds to the midpoint of the steepest part of the curve. Alternatively, the inflection point of the curve can be found by plotting the first derivative (ΔpH/ΔV) against volume.
The following diagram outlines the workflow for this experiment.
Caption: Workflow for pKa determination by titration.
Protocol for Synthesis of a Substituted Aniline via Imine Condensation-Isoaromatization
This protocol describes a catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines.[13][14]
Materials and Equipment:
-
(E)-2-arylidene-3-cyclohexenone (starting material)
-
Primary aliphatic amine (e.g., propylamine)
-
1,2-Dimethoxyethane (DME) as solvent
-
Glass vial with a magnetic stirrer
-
Heating plate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plate and chamber
-
Silica gel for column chromatography
Procedure:
-
In a vial containing a magnetic stirrer, place (E)-2-arylidene-3-cyclohexenone (0.2 mmol).
-
Add the primary aliphatic amine (2.0 mmol, 10 equivalents) to the vial.
-
Add DME (2 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction using TLC analysis.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel to isolate the desired 2-benzyl-N-substituted aniline product.[13][14]
Conclusion
The electronic effects of substituents on the aniline ring are a cornerstone of physical organic chemistry with profound implications for synthetic strategy and drug design. Electron-donating groups enhance the basicity and reactivity of anilines, while electron-withdrawing groups have the opposite effect. A quantitative understanding of these principles, aided by frameworks like the Hammett equation, allows for the fine-tuning of molecular properties. For drug development professionals, this knowledge is critical not only for optimizing pharmacological activity but also for mitigating the metabolic liabilities associated with the aniline scaffold, ultimately leading to the design of safer and more effective medicines.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. journaleras.com [journaleras.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 14. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,6-Diisopropyl-4-nitroaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diisopropyl-4-nitroaniline, a key intermediate in various synthetic processes. A detailed understanding of its solubility is crucial for its application in research, particularly in drug development and materials science, where it informs decisions on reaction conditions, purification methods, and formulation strategies.
Core Properties of this compound
This compound is a yellow crystalline solid with a molecular weight of 222.28 g/mol .[1][2] Its structure, featuring a nitro group and two bulky isopropyl groups on the aniline ring, significantly influences its physical and chemical properties, including its solubility. The nitro group imparts polarity, while the diisopropyl groups contribute to its steric bulk and lipophilicity.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Sparingly Soluble | The polar nitro and amino groups are countered by the large hydrophobic diisopropylphenyl structure. |
| Chloroform | Soluble | A common non-polar organic solvent capable of dissolving the compound.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent known for its strong dissolving power for a wide range of organic compounds.[1] |
| Ethanol | Soluble | A polar protic solvent in which the compound is soluble.[1] It is also used in purification by recrystallization, often in a mixture with water.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., chloroform, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Dilution and Quantification:
-
Record the weight of the filtered solution.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: General workflow for the experimental determination of solubility.
Applications in Drug Development
The solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which may serve as a scaffold or intermediate in drug synthesis, understanding its solubility in various solvents is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing suitable delivery systems for potential therapeutic agents derived from this compound.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
References
The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaniline derivatives, a class of aromatic compounds characterized by the presence of both a nitro (-NO₂) and an amino (-NH₂) group attached to a benzene ring, have garnered significant attention in medicinal chemistry. The electronic properties conferred by these functional groups, particularly the electron-withdrawing nature of the nitro group, make these compounds versatile scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities of nitroaniline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Nitroaniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of various nitroaniline derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀).
Table 1: Anticancer Activity of 2,4,6-Trinitroaniline Derivatives against Hep3B (Hepatocellular Carcinoma) Cells
| Compound | IC₅₀ (µM) | Exposure Time | Assay Method | Reference |
| N-phenyl-2,4,6-trinitroaniline | 15.3 ± 1.2 | 48h | MTT Assay | [1] |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | 12.5 ± 0.9 | 48h | MTT Assay | [1] |
| N-(4-nitrophenyl)-2,4,6-trinitroaniline | 18.7 ± 1.5 | 48h | MTT Assay | [1] |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | 8.9 ± 0.7 | 48h | MTT Assay | [1] |
| N-isopropyl-2,4,6-trinitroaniline | 25.1 ± 2.1 | 48h | MTT Assay | [1] |
| Cisplatin (positive control) | 13.8 ± 1.1 | 48h | MTT Assay | [1] |
Table 2: Anticancer Activity of Phenylthiazole Nitroaniline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time | Assay Method | Reference |
| Phenylthiazole with p-nitroaniline moiety | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Not Specified | MTT Assay | [2] |
| Phenylthiazole with p-nitroaniline moiety | Hep-G2 (Hepatocellular Carcinoma) | > 50 | Not Specified | MTT Assay | [2] |
| Doxorubicin (positive control) | SKNMC | 0.9 ± 0.02 | Not Specified | MTT Assay | [2] |
Signaling Pathways in Anticancer Activity
Nitroaniline derivatives can induce apoptosis through both the intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, and subsequent activation of caspases.[1][3] Furthermore, these compounds have been shown to interfere with key cell signaling cascades, including the MAPK and NF-κB pathways, which are often dysregulated in cancer.
The diagram below illustrates a generalized pathway for the induction of apoptosis by nitroaniline derivatives, highlighting the interplay between the intrinsic and extrinsic pathways.
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are critical for cell survival and proliferation. Some nitroaniline derivatives exert their anticancer effects by modulating these pathways, often leading to the downregulation of pro-survival signals and the upregulation of pro-apoptotic factors. The diagram below illustrates the potential points of intervention for nitroaniline derivatives in these cascades.
Antimicrobial Activity
Nitroaniline derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi. Their mechanism of action is often attributed to the reduction of the nitro group, which generates reactive nitrogen species that can damage cellular components such as DNA and proteins.[4]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of various nitroaniline derivatives, presenting their minimum inhibitory concentrations (MIC).
Table 3: Antimicrobial Activity of Nitroaniline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Assay Method | Reference |
| Polyaniline doped with picric acid | Escherichia coli | 100 | Agar well diffusion | [5] |
| Polyaniline doped with picric acid | Staphylococcus aureus | 100 | Agar well diffusion | [5] |
| Polyaniline doped with 3,5-dinitrobenzoic acid | Escherichia coli | 100 | Agar well diffusion | [5] |
| Polyaniline doped with 3,5-dinitrobenzoic acid | Staphylococcus aureus | 100 | Agar well diffusion | [5] |
| 2-Methyl-5-nitroaniline derivative 5d | Bacillus cereus RSKK 863 | Not specified | Not specified | [6] |
| 2-Methyl-5-nitroaniline derivative 5f | Escherichia coli ATCC 3521 | Not specified | Not specified | [6] |
| Vanillin derivative with nitroaniline moiety (Compound F) | Escherichia coli | 25 | Well diffusion | [7] |
| Vanillin derivative with nitroaniline moiety (Compound I) | Escherichia coli | 25 | Well diffusion | [7] |
| Ciprofloxacin (positive control) | Escherichia coli | 10 | Well diffusion | [7] |
Anti-inflammatory Activity
Certain nitroaniline derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO) and cyclooxygenases (COX).
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of nitro-substituted benzamide derivatives, showcasing their ability to inhibit nitric oxide production.
Table 4: Anti-inflammatory Activity of Nitro-substituted Benzamide Derivatives
| Compound | Target | IC₅₀ (µM) | Cell Line | Assay Method | Reference |
| Nitrobenzamide Derivative 5 | iNOS (NO production) | 3.7 | RAW264.7 macrophages | Griess Assay | [8] |
| Nitrobenzamide Derivative 6 | iNOS (NO production) | 5.3 | RAW264.7 macrophages | Griess Assay | [8] |
Other Biological Activities
Beyond the major areas highlighted above, nitroaniline derivatives have been explored for a range of other biological activities, including:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes such as cholinesterases and tyrosinase.[9][10]
-
Antiparasitic Activity: The nitro group is a known pharmacophore in several antiparasitic drugs, and nitroaniline-based compounds are being investigated for this purpose.[4]
-
Herbicidal Activity: Some nitroaniline derivatives have been found to possess herbicidal properties.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of nitroaniline derivatives.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the nitroaniline derivatives for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal culture
-
Sterile cork borer or pipette tip
-
Solutions of nitroaniline derivatives at known concentrations
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an agar plate to create a lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the nitroaniline derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Detailed protocol for the nitration of 2,6-diisopropylaniline
An Application Note on the Synthesis of 2,6-diisopropyl-4-nitroaniline
Introduction
The nitration of 2,6-diisopropylaniline is a key chemical transformation for the synthesis of this compound. This product serves as a valuable intermediate in the development of various organic compounds, including pharmaceuticals and agricultural chemicals. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich benzene ring of the aniline derivative. The bulky isopropyl groups at the ortho-positions sterically hinder substitution at those sites, directing the incoming nitro group predominantly to the para-position. Careful control of reaction parameters, particularly temperature, is crucial to ensure high selectivity and yield of the desired 4-nitro isomer.[1] This document provides detailed protocols for two common methods for this nitration.
Reaction Scheme
The overall reaction is as follows:
2,6-diisopropylaniline → this compound
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid.[1][2]
Data Presentation
The quantitative data for the two primary synthesis protocols are summarized below for easy comparison.
Table 1: Comparison of Reaction Conditions for the Nitration of 2,6-diisopropylaniline
| Parameter | Protocol 1: Low-Temperature Mixed Acid | Protocol 2: High-Temperature Catalytic Acid |
| Nitrating Agent | Nitric Acid (HNO₃) | Concentrated Nitric Acid (65-69 wt%) |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Sulfuric Acid (98 wt%, catalytic amount) |
| Solvent | Sulfuric Acid (acts as solvent and catalyst) | Toluene or o-Xylene |
| Temperature | 0–5 °C | 110–115 °C |
| Reaction Time | Not specified, typically 1-3 hours | 4–5 hours |
| Reagent Molar Ratio | Not specified (excess acid is typical) | 2,6-diisopropylaniline : Nitric Acid = 1 : 1.05–1.3 |
| Reference | [1] | [3] |
Table 2: Product Characterization for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [4] |
| Molar Mass | 222.28 g/mol | [4] |
| Appearance | Yellow solid (typical for nitroanilines) | |
| Purity (Typical) | >99% achievable with recrystallization | [3] |
| Yield | High (specifics depend on reaction scale and purification) | [3] |
Experimental Protocols
Protocol 1: Low-Temperature Nitration in Mixed Acid
This method is the most common approach, utilizing a mixture of nitric and sulfuric acids at low temperatures to maximize selectivity for the para-substituted product.[1]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid. Cool the flask in an ice bath to bring the temperature to 0–5 °C.
-
Substrate Addition: Slowly and carefully add 2,6-diisopropylaniline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition. The aniline will protonate to form the anilinium salt, which dissolves in the acid.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be done in an ice bath with caution.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 2,6-diisopropylaniline in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with stirring. This will quench the reaction and precipitate the crude this compound.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final this compound as a solid.
Protocol 2: High-Temperature Nitration with Catalytic Acid
This alternative method, described in patent literature, is suitable for industrial-scale production and uses an organic solvent and only a catalytic amount of sulfuric acid at a higher temperature.[3]
Materials:
-
2,6-diisopropylaniline
-
Toluene or o-Xylene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 65-69%)
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked flask with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
Procedure:
-
Setup: Charge a three-necked flask with 2,6-diisopropylaniline and the chosen solvent (toluene or o-xylene). Add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to 110–115 °C with stirring.[3]
-
Nitric Acid Addition: Using a dropping funnel, add concentrated nitric acid dropwise to the heated solution. The molar ratio of 2,6-diisopropylaniline to nitric acid should be between 1:1.05 and 1:1.3.[3] Maintain the temperature at 110–115 °C throughout the addition.
-
Insulation Reaction: After the addition is complete, hold the reaction mixture at 110–115 °C for 4–5 hours to ensure completion.[3]
-
Cooling: After the reaction period, cool the mixture to 70–80 °C.
-
Workup: Transfer the cooled mixture to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide solution to neutralize the catalytic acid, followed by washing with deionized water.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude solid product.
-
Purification: Recrystallize the crude this compound from ethanol to obtain the purified product.[3]
Workflow Visualization
The following diagram illustrates the general workflow for the low-temperature nitration of 2,6-diisopropylaniline.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 4. This compound | C12H18N2O2 | CID 4055565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,6-Diisopropyl-4-nitroaniline
Abstract
This application note describes a reliable and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Diisopropyl-4-nitroaniline. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, providing excellent separation and peak symmetry. This method is suitable for routine quality control and research applications involving the analysis of this compound.
1. Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermolabile compounds like nitroanilines.[1][2] This application note presents a detailed protocol for the development and application of an isocratic RP-HPLC method for the analysis of this compound.
2. Experimental
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (>99% purity)
-
2.2. Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
2.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Development Workflow
The development of this HPLC method followed a systematic approach to optimize the separation and detection of this compound. The logical workflow for this process is illustrated in the diagram below.
Figure 1: HPLC Method Development Workflow
4. Results and Discussion
4.1. System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 2. All parameters were within the acceptable limits, indicating the suitability of the system for the analysis.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: System Suitability Results (n=6)
4.2. Linearity, LOD, and LOQ
The linearity of the method was evaluated by analyzing a series of standard solutions. The calibration curve showed excellent linearity over the concentration range of 1-100 µg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9998 |
| LOD (µg/mL) | 0.2 |
| LOQ (µg/mL) | 0.7 |
Table 3: Linearity, LOD, and LOQ Data
4.3. Sample Preparation Workflow
A streamlined sample preparation procedure is essential for accurate and reproducible results. The following diagram illustrates the key steps involved in preparing a sample for HPLC analysis.
Figure 2: Sample Preparation Workflow
5. Troubleshooting
In case of chromatographic issues, a logical troubleshooting approach can help identify and resolve the problem efficiently. The following decision tree outlines common problems and their potential solutions.
Figure 3: HPLC Troubleshooting Decision Tree
The developed isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method demonstrated excellent linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research environments.
7. References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
-
J-Stage. (n.d.). Separation and determination of aromatic amines by reversed-phase HPLC.[3]
-
Benchchem. (n.d.). This compound | 163704-72-1.[1]
-
ElectronicsAndBooks. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[2]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.[4]
References
Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Aniline and its substituted compounds are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1][2][3] Monitoring and quantifying these compounds is essential for process optimization, quality control, and safety assessment.
Introduction to GC-MS Analysis of Aniline Derivatives
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aniline and its derivatives, which can be polar, derivatization is often a necessary step to improve their volatility and chromatographic behavior, leading to enhanced sensitivity and peak shape.[4] This document outlines methods for both direct analysis and analysis following derivatization.
Principles of the Method
The general workflow for the GC-MS analysis of aniline derivatives involves sample preparation, which may include extraction and derivatization, followed by injection into the GC-MS system. In the gas chromatograph, the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix in which the aniline derivatives are present.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Serum, Wastewater) [1][2][3]
-
Alkalinization: Adjust the pH of the aqueous sample to >11 using a suitable base (e.g., NaOH).
-
Extraction: Add an immiscible organic solvent, such as chloroform or methylene chloride, to the sample in a separatory funnel.[1][3]
-
Shaking: Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing of the two phases.
-
Phase Separation: Allow the layers to separate. The organic layer containing the aniline derivatives is collected.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
Protocol 2: Accelerated Solvent Extraction (ASE) from Solid Matrices (e.g., Soil, Sediments) [5]
-
Sample Mixing: Mix the solid sample with a drying agent like diatomaceous earth.
-
Extraction Cell: Pack the mixture into an ASE extraction cell.
-
Extraction: Perform the extraction using a suitable solvent or solvent mixture (e.g., methylene chloride/acetone 1:1) at an elevated temperature and pressure.[6]
-
Collection: Collect the extract in a collection vial.
-
Post-Extraction: The extract may require further cleanup or concentration before GC-MS analysis.
Derivatization
For polar aniline derivatives, derivatization is crucial for improving their volatility and chromatographic performance.
Protocol 3: Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride (4-CBHBC) [1][2]
-
Reagent Addition: To the dried extract containing aniline, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[1][2]
-
Reaction: Allow the reaction to proceed at room temperature.
-
Evaporation: Evaporate the excess derivatizing reagent under a stream of nitrogen.[1][2]
-
Reconstitution: Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS injection.[1][2]
Protocol 4: Derivatization with 2,2,2-Trichloroethyl Chloroformate (TCECF) [3]
-
Reagent Addition: Add 50 µL of 2,2,2-trichloroethyl chloroformate to the extracted aniline.[3]
-
Reaction: Let the derivatization reaction occur.
-
Evaporation: Remove the excess reagent by evaporation.[3]
-
Reconstitution: Dissolve the derivatized residue in chloroform for analysis.[3]
GC-MS Parameters
The following are general GC-MS parameters that can be adapted for the analysis of various aniline derivatives. Optimization may be required for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[5] |
| Oven Temperature Program | Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min.[7][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C[5] |
| Quadrupole Temperature | 150 °C[5] |
| Transfer Line Temperature | 280 - 325 °C[5][8] |
| Mass Scan Range | 35 - 450 amu[5] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data for the analysis of aniline and its derivatives are summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Method Performance for Aniline Analysis
| Parameter | Derivatization with 4-CBHBC[1][2] | Derivatization with TCECF[3] |
| Linearity Range | 0.5 - 25.0 mg/L | 0.5 - 25.0 mg/L |
| Limit of Detection (LOD) | 0.1 mg/L | 0.1 mg/L |
| Within-Run Precision (%RSD) | 3.8% | 3.61% |
| Between-Run Precision (%RSD) | 5.8% | 5.92% |
| Derivatized Aniline (m/z) | 343 (Molecular Ion) | 267, 269 (Molecular Ions) |
| Derivatized N-methylaniline (m/z) | 357 (Molecular Ion) | 281, 283 (Molecular Ions) |
Table 2: GC-MS Data for Selected Aniline Derivatives (Underivatized) [8]
| Compound | Characteristic Ion (m/z) |
| Aniline | 93 |
| 2-Chloroaniline | 127 |
| 3-Chloroaniline | 127 |
| 4-Chloroaniline | 127 |
| 2,6-Dimethylaniline | 121 |
| 4-Bromoaniline | 171 |
| 2-Nitroaniline | 138 |
| 3-Nitroaniline | 65 |
| 4-Nitroaniline | 138 |
| 3,4-Dichloroaniline | 161 |
| 2,4,5-Trichloroaniline | 195 |
Visualizations
Caption: General workflow for GC-MS analysis of aniline derivatives.
Caption: Decision logic for employing derivatization in aniline analysis.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. d-nb.info [d-nb.info]
- 8. chem-agilent.com [chem-agilent.com]
Application Note: 1H and 13C NMR Spectral Interpretation of 2,6-Diisopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2,6-diisopropyl-4-nitroaniline. Due to the molecule's symmetry, its NMR spectra exhibit a simplified pattern of signals, making it an excellent example for illustrating fundamental principles of spectral interpretation. This document outlines the expected chemical shifts, multiplicities, and integration values for each unique proton and carbon environment. A comprehensive experimental protocol for acquiring high-quality 1H and 13C NMR spectra is also provided, alongside visual aids to facilitate understanding of the molecular structure and the workflow for spectral analysis.
Introduction
This compound is a substituted aniline derivative characterized by the presence of two bulky isopropyl groups flanking an amino group and a nitro group in the para position on the benzene ring.[1] This substitution pattern results in a high degree of molecular symmetry, which significantly simplifies its 1H and 13C NMR spectra. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.[1] This note serves as a practical guide for researchers and professionals in the field of drug development and chemical analysis for the accurate interpretation of the NMR spectra of this compound and structurally related compounds.
Molecular Structure and Symmetry
The structure of this compound possesses a C2v symmetry axis passing through the C1-C4 axis of the benzene ring. This symmetry renders the two isopropyl groups chemically equivalent. Consequently, the two methine protons of the isopropyl groups are equivalent, as are the four methyl groups. Furthermore, the two aromatic protons at the C3 and C5 positions are also chemically equivalent. This equivalence is a key factor in the simplification of the resulting NMR spectra.
Caption: Molecular structure of this compound with atom numbering.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by four distinct signals corresponding to the chemically non-equivalent protons in the molecule.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.8 - 8.2 | Singlet (s) | 2H | H-3, H-5 |
| Amino | 4.5 - 5.5 | Broad Singlet (br s) | 2H | -NH₂ |
| Isopropyl Methine | 3.0 - 3.5 | Septet (sept) | 2H | -CH(CH₃)₂ |
| Isopropyl Methyl | 1.2 - 1.5 | Doublet (d) | 12H | -CH(CH₃)₂ |
Table 1: Predicted 1H NMR Spectral Data for this compound.
13C NMR Spectral Data
Due to the molecule's symmetry, the 13C NMR spectrum of this compound displays six signals, representing the six unique carbon environments.
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
| Quaternary Aromatic | 145 - 150 | C-1 (-NH₂) |
| Quaternary Aromatic | 138 - 142 | C-4 (-NO₂) |
| Quaternary Aromatic | 133 - 137 | C-2, C-6 (-CH(CH₃)₂) |
| Aromatic CH | 118 - 122 | C-3, C-5 |
| Isopropyl Methine | 28 - 32 | -CH(CH₃)₂ |
| Isopropyl Methyl | 22 - 25 | -CH(CH₃)₂ |
Table 2: Predicted 13C NMR Spectral Data for this compound.
Experimental Protocols
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for 1H NMR analysis or 50-100 mg for 13C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is usually adequate.
-
Temperature: Room temperature (e.g., 298 K).
13C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.
-
Temperature: Room temperature (e.g., 298 K).
Spectral Interpretation Workflow
The process of interpreting the NMR spectra of this compound can be systematically approached as illustrated in the following workflow diagram.
Caption: Workflow for the interpretation of 1H and 13C NMR spectra.
Discussion of Spectral Features
-
Aromatic Protons (H-3, H-5): The two aromatic protons are chemically equivalent and appear as a singlet in the downfield region (7.8 - 8.2 ppm). The strong electron-withdrawing effect of the nitro group at the para position deshields these protons, causing them to resonate at a higher chemical shift. The absence of adjacent protons results in a singlet multiplicity.
-
Amino Protons (-NH₂): The two protons of the amino group typically appear as a broad singlet. The chemical shift of this signal is variable (4.5 - 5.5 ppm) and can be affected by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Isopropyl Methine Protons (-CH(CH₃)₂): The two methine protons of the equivalent isopropyl groups are coupled to the twelve methyl protons. According to the n+1 rule, this results in a septet (6+1=7 lines). Their chemical shift is in the range of 3.0 - 3.5 ppm.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The twelve protons of the four equivalent methyl groups are coupled to the single adjacent methine proton. This leads to a doublet (1+1=2 lines) in the upfield region (1.2 - 1.5 ppm). The integration value of 12H for this signal is a characteristic feature.
-
Aromatic Carbons: The 13C spectrum shows four signals for the aromatic carbons. The carbons attached to the electron-donating amino group (C-1) and the electron-withdrawing nitro group (C-4) have distinct chemical shifts. The carbons bearing the isopropyl groups (C-2, C-6) and the protons (C-3, C-5) also give rise to separate signals.
-
Isopropyl Carbons: The two equivalent methine carbons and the four equivalent methyl carbons of the isopropyl groups each produce a single signal in the aliphatic region of the 13C spectrum.
Conclusion
The 1H and 13C NMR spectra of this compound provide a clear and instructive example of how molecular symmetry influences NMR spectral patterns. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently acquire and analyze the NMR data for this compound and apply these principles to the structural elucidation of other organic molecules. The distinct and well-resolved signals serve as a valuable reference for understanding fundamental NMR concepts.
References
Application Notes and Protocols for the Purification of 2,6-Diisopropyl-4-nitroaniline via Recrystallization
Introduction
2,6-Diisopropyl-4-nitroaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is crucial for the successful synthesis of downstream products. Recrystallization is a widely employed technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of crude this compound using a mixed-solvent system of ethanol and water. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high solubility at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
In this protocol, a mixed solvent system of ethanol and water is utilized. This compound is soluble in hot ethanol, while its solubility is significantly reduced in the presence of water and at lower temperatures. This allows for the selective crystallization of the pure product upon cooling, leaving the impurities dissolved in the mother liquor.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| Purity of a related compound after ethanol recrystallization | >99.5% (HPLC) | [3] |
| Common Recrystallization Solvent System | Ethanol/Water | [2] |
Note: Specific yield and purity data for the recrystallization of this compound are not widely published. The purity of a related compound, 2,6-di-isopropyl-4-phenoxybenzamine, is provided as a reference for the effectiveness of ethanol recrystallization.[3]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
For every 1 gram of crude product, add the minimum amount of hot ethanol required for complete dissolution. Start with approximately 5-10 mL of ethanol per gram of crude material.
-
Gently heat the mixture using a heating mantle or water bath while stirring continuously with a magnetic stirrer. The temperature should be brought to the boiling point of ethanol.
-
Add more hot ethanol in small portions if the solid has not completely dissolved. It is crucial to use the minimum amount of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the heating source.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
-
Inducing Crystallization:
-
Once a clear, hot solution is obtained, slowly add hot deionized water dropwise while stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
To ensure the formation of well-defined crystals rather than an amorphous precipitate, add a few drops of hot ethanol back into the solution until the turbidity just disappears.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Crystal Collection:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or a drying dish.
-
Dry the purified this compound in a drying oven at a temperature below its melting point or in a vacuum desiccator until a constant weight is achieved.
-
Visualization of the Experimental Workflow
References
Application Note: High-Purity Isolation of 2,6-Diisopropyl-4-nitroaniline via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the separation and purification of 2,6-Diisopropyl-4-nitroaniline from a crude reaction mixture using silica gel flash column chromatography. The methodology outlines the selection of an optimal mobile phase through preliminary Thin Layer Chromatography (TLC) analysis and provides a step-by-step guide for column preparation, sample loading, and elution. The described procedure is designed to yield high-purity this compound, suitable for subsequent use in research and development applications.
Introduction
This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Synthesis of this compound often results in a crude product containing unreacted starting materials and byproducts. For many applications, a high degree of purity is required, necessitating an efficient purification method. Column chromatography is a widely used technique for the purification of organic compounds.[1] This document details a robust method for the purification of this compound using silica gel as the stationary phase and a hexane-ethyl acetate solvent system as the mobile phase.
Data Presentation
The efficiency of the column chromatography separation is highly dependent on the solvent system. Preliminary analysis by Thin Layer Chromatography (TLC) is crucial for determining the optimal mobile phase composition. An ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the target compound, allowing for good separation from impurities.
Table 1: Illustrative TLC Analysis of Crude this compound
| Mobile Phase (Hexane:Ethyl Acetate) | Rf of this compound | Rf of Major Impurity | Observations |
| 90:10 | 0.55 | 0.75 | Poor separation between the compound and the impurity. |
| 80:20 | 0.32 | 0.58 | Good separation, suitable for column chromatography. |
| 70:30 | 0.20 | 0.40 | Good separation, but longer elution time in the column. |
Note: The data presented in this table is illustrative and may vary based on the specific impurities present in the crude mixture.
Table 2: Expected Elution Profile for Column Chromatography
| Fraction Number | Eluent (Hexane:Ethyl Acetate) | Compounds Eluted |
| 1-5 | 85:15 | Non-polar impurities |
| 6-15 | 80:20 | This compound |
| 16-20 | 70:30 | More polar impurities |
Experimental Protocols
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collector or test tubes
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Protocol:
1. Preliminary TLC Analysis:
1.1. Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 90:10, 85:15, 80:20, 75:25). 1.2. Dissolve a small amount of the crude this compound in a minimal amount of ethyl acetate or dichloromethane. 1.3. Spot the dissolved crude mixture onto the baseline of the TLC plates. 1.4. Develop the TLC plates in the prepared chambers. 1.5. Visualize the developed plates under a UV lamp and mark the spots. 1.6. Calculate the Rf value for each spot in each solvent system. The optimal mobile phase for column chromatography will give an Rf value of approximately 0.3 for the desired product and good separation from other spots. Based on illustrative data, an 80:20 hexane:ethyl acetate mixture is a good starting point.
2. Column Preparation (Slurry Method):
2.1. Securely clamp the chromatography column in a vertical position. 2.2. Place a small plug of cotton or glass wool at the bottom of the column. 2.3. Add a thin layer (approximately 1 cm) of sand on top of the cotton plug. 2.4. In a separate beaker, prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 85:15 hexane:ethyl acetate). A typical ratio is 50-100 g of silica gel per 1 g of crude product. 2.5. Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles. 2.6. Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached (typically 15-20 cm). 2.7. Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top of the silica bed to prevent disturbance during sample loading. 2.8. Continuously run the initial eluting solvent through the column until the packed bed is stable. Do not let the solvent level drop below the top of the sand.
3. Sample Loading (Dry Loading Method):
3.1. Dissolve approximately 1 gram of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). 3.2. Add 2-3 grams of silica gel to the solution. 3.3. Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. 3.4. Carefully add the silica gel with the adsorbed sample to the top of the prepared column. 3.5. Gently tap the column to create a level surface.
4. Elution and Fraction Collection:
4.1. Carefully add the initial eluting solvent (e.g., 85:15 hexane:ethyl acetate) to the column. 4.2. Begin collecting fractions. The volume of each fraction will depend on the column size (e.g., 10-20 mL). 4.3. Monitor the elution process by periodically analyzing the collected fractions using TLC. 4.4. Once the non-polar impurities have been eluted, increase the polarity of the mobile phase to the optimal ratio determined by TLC (e.g., 80:20 hexane:ethyl acetate) to elute the this compound. 4.5. After the desired product has been collected, the polarity of the mobile phase can be further increased (e.g., 70:30 hexane:ethyl acetate) to elute any remaining polar impurities.
5. Product Isolation:
5.1. Combine the fractions containing the pure this compound, as identified by TLC. 5.2. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product. 5.3. Determine the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR).
Visualization
Experimental Workflow for Column Chromatography Separation
Caption: Workflow for the purification of this compound.
References
Synthesis of diafenthiuron using 2,6-Diisopropyl-4-nitroaniline precursor
Application Notes and Protocols for the Synthesis of Diafenthiuron
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the thiourea insecticide, diafenthiuron, commencing from the precursor 2,6-diisopropylaniline. The synthesis involves the formation of a key intermediate, 2,6-diisopropyl-4-phenoxyaniline, which is subsequently converted to diafenthiuron.
Introduction
Diafenthiuron is a pro-insecticide belonging to the thiourea class of chemicals, effective against a range of sucking pests such as aphids, whiteflies, and thrips.[1] Its mode of action involves the inhibition of mitochondrial respiration, leading to paralysis and eventual death of the target pest.[1][2] Diafenthiuron is converted into its active carbodiimide form within the pest's body through metabolic processes or exposure to sunlight.[3][4] This active metabolite irreversibly binds to and inhibits the ATPase complex, disrupting cellular energy production.[3] The synthesis of diafenthiuron can be achieved through various routes; this document details a pathway starting from 2,6-diisopropylaniline.
Synthesis Pathway Overview
The synthesis of diafenthiuron from 2,6-diisopropylaniline can be conceptualized in the following key stages:
-
Nitration of 2,6-diisopropylaniline: The starting material is nitrated to produce 2,6-diisopropyl-4-nitroaniline.
-
Formation of 2,6-diisopropyl-4-phenoxyaniline: The nitro group of this compound is substituted with a phenoxy group.
-
Formation of an Isothiocyanate Intermediate: The resulting 2,6-diisopropyl-4-phenoxyaniline is converted into an isothiocyanate.
-
Final Reaction with tert-Butylamine: The isothiocyanate intermediate is reacted with tert-butylamine to yield the final product, diafenthiuron.
An alternative final step involves the reaction of 2,6-diisopropyl-4-phenoxyaniline with intermediates that lead to a urea derivative, which is then thionated to form diafenthiuron.[5]
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature.[6][7]
Protocol 1: Synthesis of 2,6-diisopropyl-4-phenoxyaniline
This protocol describes the synthesis of the key intermediate, 2,6-diisopropyl-4-phenoxyaniline, starting from 2,6-diisopropylaniline.
Step 1: Synthesis of this compound
-
Dissolve 2,6-diisopropylaniline in a suitable solvent.
-
Add sulfuric acid to the solution.
-
Slowly add nitric acid dropwise to the reaction mixture to initiate nitration.
-
The resulting this compound can be used directly in the next step without separation.[7]
Step 2: Condensation Reaction to Prepare 2,6-diisopropyl-4-phenoxyaniline
-
The solution containing this compound is subjected to a condensation reaction.
-
The organic phase of the reaction product is washed with 10wt% sodium hydroxide.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Remove the solvent by evaporation to obtain the solid product.
-
Recrystallize the solid from ethanol to obtain pure 2,6-diisopropyl-4-phenoxyaniline. A purity of 99.5% and a yield of up to 99.5% have been reported for this step.[7]
Protocol 2: Synthesis of Diafenthiuron from 2,6-diisopropyl-4-phenoxyaniline
This protocol outlines the conversion of the intermediate to the final product.
Step 1: Synthesis of the Isothiocyanate Intermediate
-
React 2,6-diisopropyl-4-phenoxyaniline with carbon disulfide (CS2) and 4-toluenesulfonyl chloride.[6]
-
This reaction is reported to proceed at approximately 40°C.[6]
Step 2: Synthesis of Diafenthiuron
-
React the isothiocyanate intermediate with tert-butylamine.
-
This final step yields diafenthiuron. The overall yield for this synthesis route has been reported as 37.5%.[6]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the synthesis of diafenthiuron.
| Reaction Step | Product | Reported Yield | Reported Purity | Reference |
| Condensation of this compound intermediate | 2,6-diisopropyl-4-phenoxyaniline | up to 99.5% | 99.5% (HPLC) | [7] |
| Overall synthesis from 2,6-diisopropylaniline | Diafenthiuron | 37.5% | Not Specified | [6] |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for diafenthiuron.
Mechanism of Action
References
- 1. peptechbio.com [peptechbio.com]
- 2. peptechbio.com [peptechbio.com]
- 3. Diafenthiuron - Wikipedia [en.wikipedia.org]
- 4. ijsr.in [ijsr.in]
- 5. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 2,6-Diisopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals. The structural diversity of azo dyes, achieved by varying the aromatic amines (diazo components) and coupling components, allows for a wide spectrum of colors and functionalities. 2,6-Diisopropyl-4-nitroaniline is a valuable diazo component in the synthesis of specialized azo dyes. The presence of bulky isopropyl groups provides steric hindrance that can enhance the stability and influence the spectral properties of the resulting dyes. The electron-withdrawing nitro group is a key chromophore that contributes to the color of the dye.
This document provides detailed application notes and protocols for the synthesis of azo dyes using this compound as the diazo component. While specific literature detailing the use of this particular aniline is limited, this guide extrapolates from established general procedures for similar nitroanilines, offering a robust starting point for research and development.
Synthesis Overview
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component to form the stable azo dye.
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of azo dyes using this compound. Researchers should note that optimization of reaction conditions, such as temperature, pH, and reaction time, may be necessary to achieve desired yields and purity.
Protocol 1: Synthesis of a Monoazo Dye using 2-Naphthol as a Coupling Component
This protocol describes the synthesis of an azo dye by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).
-
Stir the mixture vigorously to form a fine slurry.
-
Cool the slurry to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in water (10 mL) and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the cold aniline slurry over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full diazotization. The resulting clear solution is the diazonium salt solution.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 2-naphthol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with constant, vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for another 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude dye in an oven at 60-80 °C.
-
For purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis of a Monoazo Dye using Phenol as a Coupling Component
This protocol outlines the synthesis of an azo dye using phenol as the coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Methanol (for recrystallization)
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as in Protocol 1, Part A, but use concentrated sulfuric acid instead of hydrochloric acid for the diazotization.
Part B: Azo Coupling with Phenol
-
In a 500 mL beaker, dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL).
-
Cool the phenol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with efficient stirring.
-
A colored precipitate will form. Continue stirring in the ice bath for 1-2 hours.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude dye from methanol to obtain the pure product.
Data Presentation
| Diazo Component | Coupling Component | Solvent for λmax | λmax (nm) | Molar Absorptivity (ε) | Yield (%) | Melting Point (°C) | Reference |
| This compound | 2-Naphthol | User Determined | User Determined | User Determined | User Determined | User Determined | - |
| This compound | Phenol | User Determined | User Determined | User Determined | User Determined | User Determined | - |
| 4-Nitroaniline | 1-Naphthol | Methanol | - | - | 87.6 | 261 | [1] |
| 4-Nitroaniline | 2-Naphthol | Methanol | - | - | 64.2 | 243 | [1] |
| 4-Nitroaniline | Salicylic Acid | Methanol | - | - | 67.9 | 294 | [1] |
| 4-Nitroaniline | Phenol | Methanol | - | - | 47.3 | 172 | [1] |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | Ethanol | 490 | - | - | - | [2] |
| 2-Methoxy-5-nitroaniline | 1,3-Dihydroxybenzene | Ethanol | 430 | - | - | - | [2] |
Visualizations
Synthesis Workflow
The general workflow for the synthesis of azo dyes from this compound can be visualized as follows:
Reaction Mechanism
The underlying chemical transformations in azo dye synthesis involve electrophilic aromatic substitution.
Safety Precautions
-
Aromatic amines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep them in solution and at low temperatures.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Acids and bases used in the synthesis are corrosive and should be handled with care.
Conclusion
The synthesis of azo dyes from this compound offers a pathway to novel colorants with potentially enhanced stability and unique spectral properties. The provided protocols, based on established methodologies for similar compounds, serve as a comprehensive guide for researchers. Careful execution of the experimental procedures and thorough characterization of the resulting dyes will be essential for successful synthesis and application in various scientific and industrial fields. Researchers are encouraged to meticulously document their findings, including yields, melting points, and spectroscopic data, to contribute to the collective knowledge in this area.
References
Application Notes and Protocols for the Analytical Method Validation of 2,6-Diisopropyl-4-nitroaniline Quantification
Introduction
2,6-Diisopropyl-4-nitroaniline is an aromatic amine derivative. Its chemical structure, featuring a nitro group and two bulky isopropyl groups, makes it a compound of interest in various chemical syntheses. Accurate and reliable quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and nitroanilines due to its specificity, sensitivity, and accuracy.[1][2][3]
This document provides a comprehensive guide to the validation of an HPLC method for the quantification of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] The validation parameters covered include system suitability, specificity, linearity, accuracy, precision, and limit of quantitation.
Analytical Method: High-Performance Liquid Chromatography
A reverse-phase HPLC method is proposed for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 380 nm |
| Run Time | 10 minutes |
Validation Workflow
The overall workflow for the validation of the analytical method is depicted below.
Figure 1: Workflow of the Analytical Method Validation Process.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 150 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method.
System Suitability
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 50 µg/mL) six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Specificity
Protocol:
-
Inject the mobile phase (blank) to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Prepare a placebo sample (matrix without the analyte) and inject it to ensure no interference from excipients.
-
Spike the placebo with a known concentration of this compound and inject to confirm the analyte peak is well-resolved from any matrix components.
Linearity and Range
Protocol:
-
Prepare a series of at least five concentrations of this compound working standards (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy
Protocol:
-
Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percent recovery for each replicate.
Acceptance Criteria:
-
Mean Percent Recovery: 98.0% to 102.0%
-
%RSD of Recovery: ≤ 2.0%
Precision
3.6.1. Repeatability (Intra-day Precision)
Protocol:
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
3.6.2. Intermediate Precision (Inter-day Ruggedness)
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
Acceptance Criteria:
-
%RSD: ≤ 2.0%
Limit of Quantitation (LOQ)
Protocol:
-
Prepare a series of dilute solutions of this compound.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Inject six replicates of this solution and assess the precision and accuracy.
Acceptance Criteria:
-
Signal-to-Noise Ratio: ≥ 10
-
Precision (%RSD): ≤ 10%
-
Accuracy (Recovery): Within an acceptable range (e.g., 80-120%).
Quantitative Data Summary
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| %RSD of Peak Area | 0.8% | ≤ 2.0% |
| %RSD of Retention Time | 0.3% | ≤ 1.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5600 | ≥ 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 100 | 1502567 |
| 150 | 2253890 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 15012x + 156 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | %RSD |
|---|---|---|
| 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 |
| 120% | 100.8 | 0.6 |
Table 4: Precision Data
| Precision Type | %RSD |
|---|---|
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day)| 1.2% |
Relationships Between Validation Parameters
The validation parameters are interconnected, ensuring the overall reliability of the analytical method.
Figure 2: Interdependencies of Analytical Method Validation Parameters.
Conclusion
The described HPLC method for the quantification of this compound has been successfully validated according to ICH guidelines. The results demonstrate that the method is specific, linear, accurate, and precise for its intended purpose. The established method is suitable for routine quality control analysis and research applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed fragmentation pattern for the compound 2,6-Diisopropyl-4-nitroaniline when analyzed by positive ion electrospray ionization mass spectrometry. Due to the absence of direct literature on its specific fragmentation, this note infers a fragmentation pathway based on the known behavior of related nitroaniline and diisopropylaniline compounds. The predicted fragmentation primarily involves the loss of the nitro group and subsequent cleavages of the isopropyl substituents. This document provides a theoretical framework for the identification and characterization of this molecule in complex matrices, which is valuable for researchers in drug development and analytical chemistry.
Introduction
This compound is an aromatic amine with a molecular weight of 222.28 g/mol and a chemical formula of C12H18N2O2.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various applications, including pharmaceutical research and materials science.[1] Mass spectrometry, a powerful analytical technique, provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. This note outlines the expected fragmentation pathway of protonated this compound based on established fragmentation mechanisms of similar molecules.[3][4]
Experimental Protocol
This section outlines a generalist experimental protocol for the analysis of this compound using a standard high-performance liquid chromatography-quadrupole time-of-flight mass spectrometer (HPLC-QTOF-MS) system with positive electrospray ionization (ESI).
1. Sample Preparation:
-
Dissolve a reference standard of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure proper separation and elution of the analyte. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Tandem Mass Spectrometry (MS/MS) or MS^E to acquire both precursor and fragment ion data.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.
-
Mass Range: m/z 50-500.
Results and Discussion
Based on the principles of mass spectrometry and the known fragmentation of analogous compounds, a theoretical fragmentation pattern for protonated this compound ([M+H]+) is proposed. The expected protonated molecule will have a mass-to-charge ratio (m/z) of 223.14.
Proposed Fragmentation Pathway:
The initial protonation is expected to occur on the amino group, which is a common site of protonation in aniline derivatives. The fragmentation of the protonated molecule is anticipated to proceed through several key pathways:
-
Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the neutral loss of the nitro group (NO2), which has a mass of 46 Da.[3] This would result in a fragment ion at m/z 177.12.
-
Cleavage of Isopropyl Groups: The isopropyl groups are susceptible to cleavage. The loss of a methyl radical (CH3•, 15 Da) from the isopropyl group is a common fragmentation pathway. This can occur from the parent ion or subsequent fragment ions.
-
Loss of Propene: The entire isopropyl group can be lost as propene (C3H6, 42 Da) through a rearrangement process.
Table of Predicted Fragment Ions:
| m/z (Predicted) | Proposed Formula | Proposed Fragmentation |
| 223.14 | [C12H19N2O2]+ | Protonated Molecule [M+H]+ |
| 208.12 | [C11H16N2O2]+ | [M+H - CH3]+ |
| 177.12 | [C12H19N]+ | [M+H - NO2]+ |
| 162.10 | [C11H16N]+ | [M+H - NO2 - CH3]+ |
| 134.08 | [C9H12N]+ | [M+H - NO2 - C3H6]+ |
Fragmentation Pathway Diagram:
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
This application note provides a theoretically derived fragmentation pattern for protonated this compound based on the known fragmentation behavior of similar chemical structures. The proposed major fragmentation pathways involve the loss of the nitro group followed by cleavages of the isopropyl side chains. The provided experimental protocol offers a starting point for the analysis of this compound. This information is intended to aid researchers in the identification and structural elucidation of this compound in various analytical applications. It is important to note that this is a predicted pathway, and empirical data should be generated to confirm these findings.
References
Synthesis of 2,6-diisopropyl-4-phenoxyaniline from 2,6-diisopropyl-4-nitroaniline
Introduction
2,6-diisopropyl-4-phenoxyaniline is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Notably, it is a precursor for the production of the insecticide and acaricide Diafenthiuron.[1] The synthesis of this aniline derivative from 2,6-diisopropyl-4-nitroaniline involves the selective reduction of the nitro group. This document provides detailed protocols for this transformation using two common and effective methods: catalytic hydrogenation and chemical reduction with sodium dithionite. These methods are widely applicable for the reduction of nitroarenes and are suitable for sterically hindered substrates.[2][3]
Reaction Scheme
The overall chemical transformation is the reduction of the nitro group of this compound to an amine group, yielding 2,6-diisopropyl-4-phenoxyaniline.
Figure 1: Reaction Scheme
References
Troubleshooting & Optimization
Optimizing reaction yield in the synthesis of 2,6-Diisopropyl-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2,6-Diisopropyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the electrophilic aromatic substitution of 2,6-diisopropylaniline.[1] This is typically achieved through nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1] In this reaction, sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[1]
Q2: Why is the nitration of 2,6-diisopropylaniline highly regioselective for the para-position?
A2: The high regioselectivity is a result of the steric hindrance provided by the two bulky isopropyl groups at the ortho-positions (positions 2 and 6) of the aniline ring. These groups physically block the approach of the nitronium ion to the ortho-positions. Consequently, the electrophilic attack occurs almost exclusively at the less sterically hindered and electronically activated para-position (position 4), leading to the formation of this compound as the major product.[1]
Q3: What are the critical parameters influencing the yield and purity of the product?
A3: The efficiency and selectivity of the nitration are highly dependent on several key parameters, including reaction temperature, the molar ratio of reactants, and the choice of solvent.[1] Careful control of these factors is crucial for maximizing the yield of the desired product and minimizing the formation of by-products.
Q4: What are the common methods for purifying the crude this compound?
A4: Following the synthesis, the crude product needs to be purified to remove unreacted starting materials, by-products, and residual acids. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent, such as ethanol and water, and then allowed to cool slowly for the purified product to crystallize.[1]
-
Column Chromatography: For achieving higher purity, especially on a smaller scale, column chromatography using a stationary phase like silica gel is effective.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficient nitrating agent. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature (within optimal range). 2. Ensure precise temperature control; for para-selectivity, lower temperatures (0-5 °C) are often preferred.[1] For industrial scale, higher temperatures (110-115 °C) might be used to overcome steric hindrance.[1] 3. Use a slight excess of nitric acid. A molar ratio of 2,6-diisopropylaniline to nitric acid of 1:1.05-1.3 has been reported.[2] 4. Avoid excessively high temperatures or prolonged reaction times which can lead to oxidation or other side reactions. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high. 2. Inadequate mixing. | 1. Maintain a lower reaction temperature (e.g., 0-5 °C) to favor para-substitution and minimize the formation of ortho-substituted by-products.[1] 2. Ensure efficient stirring throughout the addition of the nitrating agent and the course of the reaction. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Inappropriate solvent for recrystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and identify impurities. 2. Experiment with different recrystallization solvents. A mixture of ethanol and water is a good starting point.[1] Other common solvent systems for recrystallization include n-hexane/acetone and n-hexane/THF. |
| Difficulty in Isolating the Product from the Reaction Mixture | 1. Product is soluble in the aqueous work-up solution. 2. Emulsion formation during extraction. | 1. After quenching the reaction with ice/water, ensure the solution is neutralized or slightly basic before extraction with an organic solvent. 2. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Filtering the entire mixture through a pad of celite can also be effective. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Laboratory Scale | Industrial Scale (Patent Example)[2] |
| Starting Material | 2,6-Diisopropylaniline | 2,6-Diisopropylaniline |
| Nitrating Agent | Nitric Acid / Sulfuric Acid (Mixed Acid) | Nitric Acid (67 wt%) |
| Catalyst | Sulfuric Acid | Sulfuric Acid (catalytic amount) |
| Solvent | Toluene or o-Xylene | o-Xylene |
| Molar Ratio (Aniline:Nitric Acid) | Typically 1:1.1 - 1:1.2 | 1:1.1 |
| Temperature | 0 - 5 °C (for high para-selectivity)[1] | 110 - 115 °C |
| Reaction Time | Varies (monitor by TLC) | 5 hours |
| Yield | >90% (reported for similar reductions)[1] | Not directly reported for the nitration step, but the subsequent product had a purity of 99.5% (HPLC) and a final yield of 98.99%.[2] |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
2,6-Diisopropylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-69%)
-
Toluene or o-Xylene
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-diisopropylaniline in toluene or o-xylene.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,6-diisopropylaniline, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Nitration of 2,6-Diisopropylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of 2,6-diisopropylaniline?
The primary product of the electrophilic nitration of 2,6-diisopropylaniline is 2,6-diisopropyl-4-nitroaniline. The bulky isopropyl groups at the ortho-positions (2 and 6) provide significant steric hindrance, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the less sterically hindered and electronically activated para-position (position 4).[1]
Q2: What are the common byproducts in this reaction?
While the reaction is generally selective for the para-product, several byproducts can form:
-
Ortho-substituted byproduct: Although sterically hindered, a small amount of the ortho-substituted isomer, 2,6-diisopropyl-3-nitroaniline, may be formed.
-
Oxidation products: Direct nitration of anilines can lead to the formation of tarry oxidation products, especially in strongly acidic conditions.[2][3][4] These are complex mixtures of polymeric and colored compounds.
-
Anilinium ion-mediated meta-substitution: In a highly acidic medium, the aniline can be protonated to form the anilinium ion. This deactivating group can direct a small amount of nitration to the meta-position, though this is less common for this specific substrate due to the existing substitution pattern.[3]
Q3: What are the typical reagents and reaction conditions?
The most common method for the nitration of 2,6-diisopropylaniline is the use of a mixed acid system, which consists of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] The reaction conditions can be varied to optimize for yield and purity.
Experimental Protocols
Two representative experimental protocols are provided below, one for a laboratory setting emphasizing selectivity and another from a patent for a larger scale process.
Protocol 1: Laboratory Scale Synthesis with High Selectivity
This protocol is designed to minimize byproduct formation by maintaining a low reaction temperature.
| Parameter | Value |
| Reactants | |
| 2,6-Diisopropylaniline | 1.0 eq |
| Nitric Acid (65-69%) | 1.1 - 1.2 eq |
| Sulfuric Acid (98%) | Catalytic to solvent amount |
| Solvent | Toluene or o-Xylene |
| Temperature | 0 - 5 °C |
| Reaction Time | 2 - 4 hours |
| Work-up | Quenching with ice water, neutralization, extraction, and recrystallization. |
Protocol 2: Industrial Scale Synthesis (from Patent CN103724213A)
This protocol is optimized for a larger scale and uses a higher temperature.[5]
| Parameter | Value |
| Reactants | |
| 2,6-Diisopropylaniline | 1.0 eq |
| Nitric Acid (67-69%) | 1.05 - 1.3 eq |
| Sulfuric Acid (98%) | Catalytic amount |
| Solvent | Toluene or o-Xylene |
| Temperature | 110 - 115 °C |
| Reaction Time | 4 - 5 hours |
| Work-up | As described in the patent, often leading directly to the next reaction step. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 4-nitro product | 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Loss of product during work-up and purification. | 1. Increase reaction time or use a slight excess of nitric acid. 2. Lower the reaction temperature to 0-5°C to improve selectivity. Ensure slow, dropwise addition of nitric acid. 3. Optimize the recrystallization solvent and procedure to minimize product loss. |
| Formation of a dark, tarry reaction mixture | Oxidation of the aniline starting material by nitric acid. | 1. Maintain a low reaction temperature. 2. Ensure efficient stirring to prevent localized overheating. 3. Consider protecting the amine group (e.g., by acetylation) before nitration, followed by deprotection. |
| Presence of unexpected isomers (e.g., meta-product) | Formation of the anilinium ion in highly acidic conditions, which is meta-directing. | 1. Use the minimum necessary amount of sulfuric acid. 2. Consider alternative nitrating agents that are less acidic. |
| Difficulty in purifying the product | Presence of closely related isomers or persistent colored impurities. | 1. Use column chromatography for separation if recrystallization is ineffective. 2. Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Visualizations
References
- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 2. (b) Nitration: Direct nitration of aniline yields tarry oxidation product.. [askfilo.com]
- 3. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. What are tarry oxidation products? [vedantu.com]
- 5. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
Technical Support Center: Electrophilic Aromatic Substitution of Anilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the electrophilic aromatic substitution (EAS) of anilines.
Frequently Asked Questions (FAQs)
Issue 1: Polysubstitution and Over-Reactivity
Question: Why does my halogenation (e.g., bromination) of aniline yield a polysubstituted product like 2,4,6-tribromoaniline instead of the desired monosubstituted product?
Answer: The amino group (-NH₂) of aniline is a very strong activating group.[1][2][3][4] Its lone pair of electrons donates significant electron density into the benzene ring, making the ortho and para positions extremely nucleophilic.[5][6] This high reactivity makes it difficult to stop the reaction after a single substitution, even at low temperatures or without a catalyst.[1][7] Aniline is so reactive that it can be brominated multiple times even under mild conditions, such as using bromine water at room temperature, leading to the formation of a 2,4,6-tribromoaniline precipitate.[8][9][10]
Solution: Protection of the Amino Group To control the reactivity, the amino group should be "protected" by converting it into an amide, typically acetanilide, through acetylation with acetic anhydride.[3][4][8] The acetyl group moderates the activating effect because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group, making it less available to activate the ring.[1][4] This reduction in reactivity allows for controlled monosubstitution. The protecting group can be removed later by acid or base hydrolysis to regenerate the amino group.[3][4]
Issue 2: Oxidation and Low Yields in Nitration
Question: My nitration reaction of aniline with a nitric acid/sulfuric acid mixture turned black and produced tarry substances with a very low yield. What is happening?
Answer: This is a classic problem caused by the oxidation of the aniline ring. The amino group makes the ring highly electron-rich and thus extremely susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture (concentrated HNO₃/H₂SO₄).[3][8][11] This leads to the destruction of the starting material and the formation of complex, tarry byproducts.[3][8][11]
Solution: Protection via Acetylation As with polysubstitution, the solution is to protect the amino group by forming acetanilide. The acetamido group (-NHCOCH₃) is less basic and less prone to protonation. It also moderates the ring's reactivity, preventing oxidation while still being an ortho, para-director.[4][9][13] Performing the nitration on acetanilide yields the para-nitro product selectively and in high yield, which can then be hydrolyzed back to p-nitroaniline.[3][11]
Issue 3: Failed Friedel-Crafts Reactions
Question: Why do my Friedel-Crafts alkylation and acylation reactions fail when using aniline as a substrate?
Answer: Friedel-Crafts reactions do not work with aniline or other aromatic amines for a fundamental reason: the basicity of the amino group.[4] The -NH₂ group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[14][15][16] This acid-base reaction forms a complex where the nitrogen atom develops a positive charge.[15][17][18] This positively charged group strongly deactivates the benzene ring towards electrophilic attack, thereby inhibiting the Friedel-Crafts reaction.[1][11][18]
Solution: Protection Strategy The problem can be circumvented by converting the aniline to acetanilide first.[16] The resulting amide is much less basic and does not complex with the Lewis acid catalyst in the same deactivating manner.[19] After successful Friedel-Crafts acylation (alkylation can still be problematic due to rearrangements), the acetyl group can be removed by hydrolysis to yield the desired substituted aniline.[16]
Troubleshooting Summary and Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the electrophilic aromatic substitution of anilines.
Caption: Troubleshooting workflow for aniline EAS reactions.
Data Presentation: Regioselectivity in Aniline Nitration
The use of a protecting group dramatically alters the product distribution in the nitration of aniline, preventing oxidation and meta-substitution.
| Substrate | Reaction Conditions | Ortho-Product (%) | Meta-Product (%) | Para-Product (%) | Oxidation Products |
| Aniline | Conc. HNO₃, Conc. H₂SO₄ | ~2% | ~47% | ~51% (as salts) | Significant (Tarry) |
| Acetanilide | Conc. HNO₃, Conc. H₂SO₄, 0-5°C | ~19% | Trace | ~79% | Minimal |
Key Experimental Protocol: Protection of Aniline
Objective: To convert aniline into acetanilide to moderate its reactivity for subsequent electrophilic aromatic substitution.
Materials:
-
Aniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Zinc dust (optional, to prevent oxidation of aniline)
-
Ice-cold water
-
Beaker, conical flask, Buchner funnel
Procedure:
-
Place 5 mL of aniline in a 100 mL conical flask.
-
Prepare a mixture of 10 mL of glacial acetic acid and 10 mL of acetic anhydride in a separate beaker.
-
Add the acetic acid/acetic anhydride mixture to the aniline in small portions, swirling the flask to ensure thorough mixing. The reaction is exothermic.
-
After the addition is complete, warm the mixture gently on a water bath for 10-15 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture slowly and with constant stirring into a beaker containing ~100 mL of ice-cold water. This will cause the acetanilide to precipitate out as a white solid.
-
Allow the mixture to stand in an ice bath for 15-20 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with cold water to remove any unreacted starting materials and acids.
-
Dry the purified acetanilide crystals. The product can be further purified by recrystallization from hot water if necessary.
This protocol is a standard method for preparing acetanilide, which can then be used in subsequent EAS reactions like nitration or bromination.[20][21]
Mechanistic Rationale for Protection
The effectiveness of the acetanilide protection strategy is rooted in the electronic and steric changes to the aniline molecule. The following diagram illustrates why the unprotected amino group leads to over-reactivity and why the protected amide group allows for controlled substitution.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch22: EArS of aromatic amines [chem.ucalgary.ca]
- 5. testbook.com [testbook.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. JEE : Mechanism of Electrophilic Substitution [unacademy.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. quora.com [quora.com]
- 15. quora.com [quora.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. brainly.com [brainly.com]
- 18. Welcome to Chem Zipper.com......: Why does not aniline undergo Friedel crafts reactions explain? [chemzipper.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Synthesis of 2,6-Diisopropyl-4-nitroaniline
Welcome to the technical support center for the synthesis of 2,6-diisopropyl-4-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Product
A low yield of the target compound can be attributed to several factors, from reaction conditions to workup procedures.
| Parameter | Possible Cause | Recommended Action |
| Reaction Temperature | Suboptimal temperature can lead to incomplete reaction or the formation of side products. | For laboratory-scale synthesis focused on high purity, maintain a temperature of 0-5°C to favor the formation of the para isomer. For industrial-scale synthesis where reaction time is a factor, a higher temperature of 110-115°C can be used, but be prepared for a higher percentage of the ortho isomer. |
| Nitrating Agent | Insufficient or decomposed nitrating agent. | Use a fresh mixture of concentrated nitric acid and sulfuric acid. Ensure the molar ratio of nitric acid to 2,6-diisopropylaniline is appropriate, typically between 1.05:1 and 1.3:1.[1] |
| Reaction Time | Incomplete reaction due to insufficient time. | At 110-115°C, a reaction time of 4-5 hours is recommended.[1] For reactions at 0-5°C, monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Workup Procedure | Loss of product during extraction or purification. | Ensure the pH is appropriately adjusted during the workup to minimize the solubility of the product in the aqueous phase. Use an adequate amount of a suitable extraction solvent. |
Troubleshooting Workflow for Low Yield
Issue 2: High Levels of Impurities in the Final Product
The primary impurities in this synthesis are typically ortho-substituted isomers. Other potential side products include dinitrated and oxidized species.
| Impurity Type | Formation Conditions | Mitigation Strategy |
| Ortho-substituted Isomer | Higher reaction temperatures increase the formation of the ortho isomer. | Maintain the reaction temperature between 0-5°C to maximize para-selectivity.[2] |
| Dinitrated Byproducts | Excessively strong nitrating conditions (high concentration of nitric acid, high temperature). | Use a controlled molar ratio of nitric acid to the aniline substrate. Avoid overly harsh reaction conditions. |
| Oxidized Impurities | Strong oxidizing conditions can lead to the oxidation of the isopropyl groups to carboxylic acids.[3][4][5][6][7] | Use the minimum necessary concentration of the nitrating agent and control the reaction temperature carefully. |
Purification Strategy for Isomer Separation
Recrystallization is a common method for purifying this compound. A mixed solvent system of ethanol and water is often effective. The desired para isomer is typically less soluble and will crystallize out upon cooling, leaving the ortho isomer and other impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the synthesis of this compound?
The main side reaction is the formation of the ortho-substituted isomer, 2,6-diisopropyl-2-nitroaniline. The steric hindrance from the two bulky isopropyl groups strongly directs the nitration to the para position, but some ortho substitution can still occur, especially at higher temperatures.[2] Other potential, though less common, side reactions under harsh conditions include dinitration and oxidation of the isopropyl side chains.
Q2: How does reaction temperature affect the product distribution?
Lower temperatures (0-5°C) significantly favor the formation of the desired para isomer (this compound) by increasing the kinetic barrier for the sterically hindered ortho attack.[2] Conversely, higher temperatures (e.g., 110-115°C) can increase the reaction rate but will also lead to a higher proportion of the ortho-nitroaniline byproduct.[1]
Illustrative Isomer Distribution vs. Temperature
| Reaction Temperature (°C) | Expected Para Isomer (%) | Expected Ortho Isomer (%) |
| 0-5 | >95 | <5 |
| 25 | 90-95 | 5-10 |
| 110-115 | 80-85 | 15-20 |
| Note: These values are illustrative and can be influenced by other reaction parameters. |
Q3: What analytical methods are suitable for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both effective techniques.
-
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for separating the para and ortho isomers. UV detection is suitable for these chromophoric compounds.
-
GC-MS: This method can be used to identify and quantify the main product and various byproducts. Derivatization is generally not necessary for these analytes.
Q4: Can dinitration occur during this synthesis?
While the bulky isopropyl groups and the deactivating effect of the first nitro group make a second nitration less likely, it is a potential side reaction under forcing conditions (e.g., large excess of nitrating agent, high temperatures, or prolonged reaction times). The most likely dinitration product would be 2,6-diisopropyl-2,4-dinitroaniline.
Q5: Is there a risk of oxidizing the isopropyl groups?
Yes, the strong oxidizing nature of the nitric acid/sulfuric acid mixture can potentially lead to the oxidation of the benzylic carbons of the isopropyl groups, especially at elevated temperatures. This would result in the formation of carboxylic acid derivatives.[3][5][6]
Potential Side Reactions Overview
Experimental Protocols
Protocol 1: Low-Temperature Synthesis for High Purity
This method is optimized for laboratory-scale synthesis where high purity of the para isomer is the primary goal.
Materials:
-
2,6-Diisopropylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
-
Water
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add 2,6-diisopropylaniline to the cold sulfuric acid while maintaining the temperature between 0-5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,6-diisopropylaniline in sulfuric acid. The temperature of the reaction mixture must be maintained between 0-5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: High-Temperature Synthesis for Industrial Scale
This method, adapted from patent literature, is suitable for larger scale production where a faster reaction time is desired.[1]
Materials:
-
2,6-Diisopropylaniline
-
Toluene or o-Xylene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65-69%)
-
Sodium Hydroxide solution (10%)
-
Ethanol
Procedure:
-
In a reactor, dissolve 2,6-diisopropylaniline in toluene or o-xylene and add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 110-115°C.
-
Slowly add concentrated nitric acid (1.05-1.3 molar equivalents) dropwise, maintaining the temperature at 110-115°C.
-
After the addition, maintain the reaction at 110-115°C for 4-5 hours.[1]
-
Cool the reaction mixture to 70-80°C.
-
Wash the organic phase with a 10% sodium hydroxide solution, followed by water.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent by distillation.
-
Purify the crude product by recrystallization from ethanol.
References
- 1. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 2. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 3. Ch 11 : Oxidation of Alkyl benzenes [chem.ucalgary.ca]
- 4. US3075009A - Oxidation of alkylbenzene carboxylic acids - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3471555A - Process for the oxidation of alkyl benzenes - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,6-Diisopropyl-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of crude 2,6-Diisopropyl-4-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[1] Recrystallization is a widely used technique for purifying solid compounds, while column chromatography is effective for achieving higher purity, especially on a smaller scale.[1]
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound is typically synthesized through the nitration of 2,6-diisopropylaniline.[1] Potential impurities include unreacted starting material (2,6-diisopropylaniline), residual acids from the synthesis, and ortho-substituted by-products.[1] However, the bulky isopropyl groups create steric hindrance, which minimizes the formation of ortho-isomers, making the desired para-substituted product the major component.[1]
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A mixture of ethanol and water is a commonly used solvent system for the recrystallization of this compound.[1] Ethanol alone has also been reported to yield high purity product.[2]
Q4: What is the expected appearance of pure this compound?
A4: Pure this compound is a yellow crystalline solid.
Troubleshooting Guide
Q5: My recrystallization resulted in a low yield. What could be the cause?
A5: Low yield after recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the desired compound remaining in the solution upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature crystallization: If the solution cools and crystals form while filtering to remove insoluble impurities, product will be lost.
Q6: I am still seeing impurities in my product after a single recrystallization. What should I do?
A6: If impurities persist after one recrystallization, a second recrystallization can be performed. Alternatively, for higher purity, column chromatography is a more effective method for separating components with similar solubility.[1]
Q7: How can I remove the ortho-isomer by-product?
A7: While the formation of the ortho-isomer is sterically hindered, trace amounts may still be present.[1] Column chromatography is the most effective method for separating isomeric impurities. A solvent system of hexane and ethyl acetate with a silica gel stationary phase can be used to separate the para-isomer from the ortho-isomer.[1]
Q8: My purified product has a lower melting point than expected. Why?
A8: A depressed and broad melting point range is a classic indication of impurities. The presence of residual solvent or starting materials can lower the melting point. Further purification by recrystallization or column chromatography is recommended.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol [3][4] |
| Melting Point | 125-126 °C[1] |
| Appearance | Yellow crystalline solid |
| CAS Number | 163704-72-1[4] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline for the recrystallization of this compound from an ethanol/water solvent system.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a small amount of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of hexane/ethyl acetate.[1] The polarity of the eluent can be gradually increased to facilitate the separation of the components.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Challenges in the scale-up of 2,6-Diisopropyl-4-nitroaniline synthesis
Technical Support Center: Synthesis of 2,6-Diisopropyl-4-nitroaniline
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound, a key intermediate in various chemical manufacturing processes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of by-products. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2,6-diisopropylaniline.[1] - Optimize the reaction temperature. Depending on the scale and specific process, temperatures ranging from 0-5°C to 110-115°C have been reported to be effective.[2][3] - Control the addition rate of the nitrating agent to minimize localized overheating and side reactions. - Ensure efficient extraction and recrystallization procedures to minimize product loss. |
| Formation of Impurities (e.g., ortho-isomers) | - Poor regioselectivity due to incorrect temperature control. - Presence of excess nitrating agent. | - Maintain strict temperature control throughout the reaction. Lower temperatures (0-5°C) are often employed to enhance para-selectivity by minimizing the formation of ortho-substituted by-products.[2] - Use a precise molar ratio of nitric acid to 2,6-diisopropylaniline, typically in the range of 1:1.05 to 1:1.3.[3] |
| Reaction Runaway/Exothermicity | - Rapid addition of the nitrating agent (mixed acid). - Inadequate cooling and heat dissipation, a major concern during scale-up.[4] | - Add the nitric acid or mixed acid dropwise to the solution of 2,6-diisopropylaniline while vigorously stirring and maintaining the desired temperature with an efficient cooling bath. - For larger scale reactions, consider using a continuous flow reactor to improve heat transfer and safety.[4] |
| Product Purification Challenges | - Oily product that is difficult to crystallize. - Presence of persistent colored impurities. | - If the crude product is oily, try triturating with a non-polar solvent like hexane to induce solidification. - Recrystallization from a suitable solvent system, such as ethanol/water, is a common and effective purification method.[2] - Activated carbon treatment during recrystallization can help in removing colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the electrophilic aromatic substitution (nitration) of 2,6-diisopropylaniline.[2] This is typically achieved using a nitrating mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst and a dehydrating agent.[2]
Q2: Why is para-substitution favored in the nitration of 2,6-diisopropylaniline?
A2: The presence of two bulky isopropyl groups at the ortho-positions (2 and 6) of the aniline ring creates significant steric hindrance. This steric bulk shields the ortho-positions, making it difficult for the incoming nitronium ion (NO₂⁺) to attack these sites. Consequently, the electrophilic attack occurs almost exclusively at the less sterically hindered para-position (4).[2]
Q3: What are the critical parameters to control during the synthesis?
A3: The most critical parameters are:
-
Temperature: It significantly influences the reaction rate and selectivity. Different protocols suggest temperatures ranging from 0-5°C to 110-115°C.[2][3] Careful temperature control is essential to prevent the formation of by-products and ensure safety.
-
Molar ratio of reactants: The ratio of nitric acid to 2,6-diisopropylaniline should be carefully controlled to avoid over-nitration or incomplete reaction.[3]
-
Rate of addition: The nitrating agent should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concern is the thermal hazard associated with nitration reactions, which can be highly exothermic and potentially lead to thermal runaway.[4] Proper cooling, controlled addition of reagents, and continuous monitoring of the reaction temperature are crucial. For industrial-scale production, using continuous flow reactors can offer better temperature control and improved safety compared to large batch reactors.[4]
Q5: How is the precursor, 2,6-diisopropylaniline, synthesized?
A5: 2,6-diisopropylaniline is typically synthesized via the high-pressure liquid-phase alkylation of aniline with propylene, often using a catalyst like aluminum aniline.[5]
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a generalized procedure based on common laboratory practices for nitration.
Materials:
-
2,6-Diisopropylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (67-70%)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2,6-diisopropylaniline.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add concentrated sulfuric acid to the stirred 2,6-diisopropylaniline, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a pre-cooled amount of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution from step 3, maintaining the reaction temperature between 0-5°C. The addition should be slow to control the exotherm.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
-
A yellow precipitate of crude this compound will form.
-
Filter the crude product and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure this compound as yellow crystals.[2]
Visualizations
Experimental Workflow
References
Technical Support Center: Regioselective Nitration of Substituted Anilines
Welcome to the technical support center for the regioselective nitration of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of substituted anilines and offers potential solutions.
Issue 1: Low or No Yield of the Desired Nitroaniline Product
-
Question: My nitration reaction of a substituted aniline resulted in a very low yield or no product at all. What are the possible causes and how can I fix this?
-
Answer:
-
Anilinium Ion Formation: In strongly acidic conditions, the amino group of aniline is protonated to form an anilinium ion. This deactivates the aromatic ring towards electrophilic attack by the nitronium ion (NO₂⁺), significantly reducing the reaction rate.[1][2][3]
-
Oxidation of the Aniline: Aniline and its derivatives are susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and reducing the yield of the desired nitro product.[1][4]
-
Solution: Protecting the amino group as an acetamide reduces its susceptibility to oxidation.[5] Maintaining low reaction temperatures (typically 0-10 °C) is also crucial to minimize oxidation.
-
-
Insufficiently Reactive Nitrating Agent: For deactivated anilines, the standard nitrating mixture (HNO₃/H₂SO₄) may not be potent enough.
-
Solution: Consider using a stronger nitrating agent or adding a catalyst.
-
-
Issue 2: Formation of a Significant Amount of the meta-Nitro Isomer
-
Question: I am trying to synthesize the ortho or para-nitroaniline, but I am observing a large proportion of the meta isomer in my product mixture. Why is this happening?
-
Answer: This is a classic problem that arises from the direct nitration of anilines in strong acid. The protonation of the amino group to form the anilinium ion (-NH₃⁺) converts the activating, ortho, para-directing amino group into a deactivating, meta-directing group.[1][2][3][4]
Issue 3: Product is a Dark, Tarry, or Oily Substance Instead of a Crystalline Solid
-
Question: After quenching my reaction, I obtained a dark, intractable tar instead of the expected crystalline nitroaniline. What went wrong?
-
Answer: The formation of tarry materials is typically due to oxidation of the aniline starting material by nitric acid.[1] This is especially prevalent in direct nitrations of highly activated anilines. Overheating the reaction can also contribute to polymerization and decomposition.
-
Solution:
-
Protect the amino group to reduce its susceptibility to oxidation.
-
Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent.
-
Ensure that the aniline starting material is pure and free of any easily oxidizable impurities.
-
-
Issue 4: The Product is Contaminated with a Yellow Impurity
-
Question: My p-nitroacetanilide product is yellow, not the expected pale yellow or white. How can I remove this impurity?
-
Answer: A deep yellow to orange color in the crude p-nitroacetanilide product often indicates the presence of p-nitroaniline, which is formed by the hydrolysis of the acetamide protecting group under acidic conditions.[6]
-
Solution:
-
Prevention: Ensure all traces of acid are removed during the work-up. Washing the crude product with a sodium bicarbonate solution or a phosphate buffer can help neutralize residual acid.[6]
-
Removal: Recrystallization can be used to purify the product. However, p-nitroaniline can be difficult to remove completely from p-nitroacetanilide by this method alone. Careful selection of the recrystallization solvent is key.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline often avoided in synthetic chemistry?
A1: Direct nitration of aniline is problematic for two main reasons:
-
Oxidation: The amino group is highly susceptible to oxidation by the nitric acid in the nitrating mixture, leading to the formation of tarry byproducts and a low yield of the desired nitroaniline.[1][4]
-
Loss of Regioselectivity: In the strongly acidic nitrating medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, leading to the formation of a significant amount of the undesired meta-nitroaniline, in addition to the ortho and para isomers.[1][2][3][4]
Q2: How does protecting the amino group as an acetamide control the regioselectivity of nitration?
A2: Converting the amino group of aniline to an acetamido group (-NHCOCH₃) has several benefits:
-
Steric Hindrance: The bulky acetamido group sterically hinders the ortho positions, leading to a higher proportion of the para-nitro product.[7]
-
Moderation of Reactivity: The acetyl group withdraws some electron density from the nitrogen, making the acetamido group less activating than the amino group. This reduces the susceptibility of the ring to oxidation and prevents multiple nitrations.
-
Preservation of ortho, para-Direction: The acetamido group is still an ortho, para-directing group because the lone pair on the nitrogen can participate in resonance with the aromatic ring, stabilizing the intermediates for ortho and para attack.
Q3: What are some alternative methods for achieving high ortho-selectivity in the nitration of anilines?
A3: While steric hindrance from protecting groups often favors para-substitution, specific strategies can be employed to achieve high ortho-selectivity. These often involve the use of a directing group that can chelate to a metal center, bringing the nitrating agent in close proximity to the ortho C-H bond.
-
Ceric Ammonium Nitrate (CAN): In the presence of a suitable directing group on the aniline, CAN can act as a nitrating agent and a Lewis acid. The Ce⁴⁺ ion can chelate to the directing group and the amino nitrogen, directing the nitration to the ortho position.[8]
-
Transition Metal Catalysis: Various transition metal catalysts, in conjunction with specific directing groups, can facilitate ortho-nitration.[9][10] These methods often proceed under milder conditions than traditional nitration.
Quantitative Data
Table 1: Isomer Distribution in the Nitration of Aniline and Acetanilide
| Substrate | Nitrating Agent/Conditions | ortho (%) | meta (%) | para (%) | Reference |
| Aniline | HNO₃ / H₂SO₄ | 2 | 47 | 51 | [3][4] |
| Acetanilide | HNO₃ / H₂SO₄ in Acetic Acid | ~23 | - | ~76 | [11] |
Table 2: Isomer Distribution in the Nitration of Substituted Acetanilides
| Substrate | Product Isomer Distribution | Reference |
| 4-Methylacetanilide | 4-Methyl-2-nitroaniline (97%) | [11] |
| 3-Methylacetanilide | 3-Methyl-4-nitroaniline (91%) | [11] |
| 2-Methylacetanilide | 2-Methyl-4-nitroaniline (45%), 2-Methyl-5-nitroaniline (33%) | [11] |
Experimental Protocols
Protocol 1: Nitration of Acetanilide to Synthesize p-Nitroacetanilide
This protocol is a standard laboratory procedure for the para-selective nitration of a protected aniline.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[6][12][13]
-
Cool the solution in an ice bath to approximately 10 °C.[6][12]
-
Slowly add concentrated sulfuric acid to the cooled acetanilide solution while stirring. The temperature will rise; ensure it is cooled back down to below 10 °C.[6][12][14]
-
In a separate vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.[12][15]
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution, maintaining the reaction temperature between 10-20 °C.[6][15] This addition should be done slowly over approximately 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes to ensure the reaction goes to completion.[13][15]
-
Pour the reaction mixture onto crushed ice with stirring to precipitate the crude p-nitroacetanilide.[6][12][13][15]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a water-ethanol mixture) to obtain pure p-nitroacetanilide.
Visualizations
Caption: Experimental workflow for the nitration of acetanilide.
Caption: Troubleshooting logic for common nitration issues.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 13. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Minimizing the formation of ortho and meta isomers in aniline nitration
Technical Support Center: Aniline Nitration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the nitration of aniline, with a focus on maximizing the yield of the para isomer while minimizing ortho and meta byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline problematic and often leads to a mixture of isomers and oxidation products?
Direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) is difficult to control for two main reasons:
-
Oxidation: The amino group (-NH₂) is highly activating and susceptible to oxidation, leading to the formation of tar-like polymerization products and a significant loss of the desired product.
-
Formation of Anilinium Ion: The strongly acidic conditions of the nitrating mixture protonate the basic amino group, forming the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group and a meta-director. Consequently, a substantial amount of m-nitroaniline is formed.
The reaction, therefore, yields a mixture of ortho, meta, and para isomers, along with oxidation byproducts, making it an inefficient synthetic route.
Q2: What is the most effective strategy to selectively synthesize p-nitroaniline?
The most common and effective strategy is to use a protecting group for the amino function. This involves three main steps:
-
Protection: The amino group of aniline is protected by acetylation with acetic anhydride to form acetanilide. This moderates the activating nature of the amino group and prevents its protonation.
-
Nitration: The acetanilide is then nitrated. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation. The steric bulk of the acetamido group favors the formation of the para isomer over the ortho isomer.
-
Deprotection: The acetyl group is removed by hydrolysis (either acidic or basic) to yield the desired p-nitroaniline.
This process is outlined in the workflow diagram below.
Caption: Workflow for the synthesis of p-nitroaniline via a protection strategy.
Q3: How do the isomer distributions compare between direct and protected aniline nitration?
The use of the acetanilide protecting group drastically changes the product distribution, significantly favoring the para isomer.
| Reaction | Conditions | Ortho (%) | Meta (%) | Para (%) |
| Direct Nitration of Aniline | HNO₃, H₂SO₄ | ~2% | ~47% | ~51% |
| Nitration of Acetanilide | HNO₃, H₂SO₄ | ~19% | ~2% | ~79% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Troubleshooting Guide
Issue 1: Low yield of p-nitroaniline and significant tar formation observed.
-
Possible Cause: This is characteristic of direct aniline nitration without protection. The strong oxidizing nature of the nitrating mixture is reacting with the highly activated amino group.
-
Solution:
-
Implement the Acetanilide Protection Strategy: Ensure aniline is fully converted to acetanilide before proceeding with nitration.
-
Temperature Control: During the nitration of acetanilide, maintain a low temperature (typically 0-10°C). Exceeding this temperature can lead to side reactions and decreased yield. Use an ice bath to carefully manage the reaction temperature.
-
Issue 2: A significant amount of m-nitroaniline is present in the final product.
-
Possible Cause 1: Incomplete acetylation of aniline. Any remaining unprotected aniline will be protonated to the anilinium ion under the acidic nitration conditions, which then directs the nitro group to the meta position.
-
Solution 1:
-
Verify Acetylation: Before nitration, confirm the completion of the acetylation step, for example, by checking the melting point of the crude acetanilide or using TLC.
-
Purify Acetanilide: Recrystallize the acetanilide before nitration to ensure no starting aniline is carried over.
-
-
Possible Cause 2: The hydrolysis step (deprotection) was performed under excessively harsh acidic conditions, which can in some cases promote side reactions.
-
Solution 2:
-
Use Controlled Hydrolysis: Follow a validated protocol for the hydrolysis of p-nitroacetanilide. Both acidic (e.g., refluxing with 70% H₂SO₄) and basic (e.g., refluxing with aqueous NaOH) hydrolysis are effective.
-
Issue 3: Difficulty in separating the ortho and para isomers after hydrolysis.
-
Possible Cause: The ortho and para isomers of nitroaniline have different physical properties, but separation can be challenging if the ortho isomer is present in high quantities.
-
Solution:
-
Steam Distillation: o-Nitroaniline is volatile in steam, whereas p-nitroaniline is not. Steam distillation of the crude product mixture can be used to effectively remove the ortho isomer.
-
Fractional Crystallization: The isomers exhibit different solubilities in various solvents. For example, p-nitroaniline is less soluble in ethanol than o-nitroaniline. A carefully performed fractional crystallization can be used to separate them.
-
The logical relationship for troubleshooting these common issues is depicted in the diagram below.
Removal of unreacted starting materials from 2,6-Diisopropyl-4-nitroaniline product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the 2,6-Diisopropyl-4-nitroaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in crude this compound?
A1: The most common unreacted starting material is 2,6-diisopropylaniline. The synthesis of this compound is typically achieved through the direct nitration of 2,6-diisopropylaniline using a mixture of nitric and sulfuric acids.[1][2] Incomplete nitration is a common reason for the presence of the starting material in the final product.
Q2: What are the recommended methods for removing unreacted 2,6-diisopropylaniline from the final product?
A2: The two primary and most effective methods for purifying this compound and removing unreacted starting materials are recrystallization and column chromatography.[1][3] Recrystallization is often a preferred first-line approach due to its simplicity and cost-effectiveness.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By spotting the crude mixture, the purified fractions, and a standard of the starting material on a TLC plate, you can visualize the separation and determine when the product is free from the unreacted 2,6-diisopropylaniline.
Q4: Are there any alternative purification methods for highly impure samples?
A4: For samples with a significant amount of unreacted 2,6-diisopropylaniline, a salt formation and recrystallization technique can be employed. This involves treating the crude product with an acid to form the salt of the aniline, which can then be selectively recrystallized, leaving the non-basic this compound in the mother liquor. The purified aniline salt can then be neutralized to recover the pure starting material.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unreacted 2,6-diisopropylaniline remains after a single recrystallization. | The solvent system used for recrystallization may not be optimal for separating the product from the starting material. | - Experiment with different solvent systems. A common and effective system is a mixture of ethanol and water.[1]- Perform a second recrystallization.- Consider using column chromatography for a more efficient separation. |
| Product yield is low after purification. | - The product may be partially soluble in the cold recrystallization solvent.- The product may have been lost during transfer steps. | - Ensure the recrystallization mixture is thoroughly cooled to minimize solubility.- Use a minimal amount of cold solvent to wash the crystals.- Exercise care during transfers to avoid mechanical loss. |
| The purified product is still not meeting the required purity specifications. | - The crude product may contain by-products with similar solubility to the desired product.- The column chromatography conditions may not be optimized. | - For recrystallization, try a different solvent or a combination of solvents.- For column chromatography, adjust the eluent polarity. A gradient elution may be necessary to achieve a better separation. |
| Difficulty in forming crystals during recrystallization. | - The solution may be too dilute.- The solution may have cooled too quickly. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization. |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound containing unreacted 2,6-diisopropylaniline.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Quantitative Data Summary
The following table summarizes typical purity and yield data that can be expected after successful purification.
| Purification Method | Starting Material Purity | Final Product Purity | Typical Yield | Reference |
| Recrystallization | ~90% | >99.5% | ~99% | [2] |
| Salt Formation & Recrystallization (of starting material) | Not specified | 99.7% (for purified 2,6-diisopropylaniline) | Not specified | [4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 2. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
Impact of temperature control on the selectivity of nitration reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of temperature control on the selectivity of nitration reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in aromatic nitration reactions?
Precise temperature control is crucial for several reasons:
-
Reaction Rate and Exothermicity: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Without proper cooling, the reaction temperature can increase rapidly, leading to a runaway reaction which is difficult to control and potentially explosive.[1][2]
-
Prevention of Byproducts: Excessive temperatures can lead to changes in the product distribution and increase the formation of unwanted byproducts.[2] High temperatures can cause oxidation of the substrate or product, often resulting in the formation of black tar or gooey materials.[2]
-
Control of Selectivity: Temperature is a key parameter for controlling both regioselectivity (the position of the nitro group on the aromatic ring, e.g., ortho, meta, para) and the degree of nitration (mono- vs. polynitration).[2]
Q2: How does temperature influence the selectivity between ortho and para isomers?
The effect of temperature on the ortho vs. para product ratio is a classic example of kinetic vs. thermodynamic control .[3]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms the fastest. This is the kinetic product . The transition state leading to the ortho isomer often has a lower activation energy, partly due to statistical factors (there are two ortho positions vs. one para position) and electronic effects, causing it to be formed more rapidly.[4] Therefore, running the reaction as cold as possible often yields a higher proportion of the ortho isomer.[3]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction can become reversible, allowing an equilibrium to be established between the products.[3] Under these conditions, the most stable product will be the major isomer. This is the thermodynamic product . The para isomer is typically more stable than the ortho isomer due to reduced steric hindrance.[4] Consequently, increasing the reaction temperature can favor the formation of the para-substituted product.[3]
// Energy levels y0 [pos="0,3!", label=""]; y1 [pos="0,1.5!", label=""]; y2 [pos="0,0.5!", label=""]; y3 [pos="0,4!", label=""]; y4 [pos="0,4.5!", label=""]; Energy [pos="-0.5,2.5!", label="Energy →", angle=90];
// Invisible nodes for path drawing node [shape=point, width=0, height=0]; start [pos="1,3!"]; ts_o_top [pos="3,4.5!"]; ts_p_top [pos="4.5,5!"]; // Higher TS for para p_o_bottom [pos="6,1.5!"]; p_p_bottom [pos="7.5,0.5!"]; // Lower energy for para product
// Edges for reaction paths edge [color="#4285F4", style=dashed, arrowhead=none, penwidth=2]; start -> ts_o_top [label=" ΔG‡ (ortho)", fontcolor="#202124", fontsize=10, pos="2,3.8!"]; ts_o_top -> p_o_bottom;
edge [color="#EA4335", style=dashed, arrowhead=none, penwidth=2]; start -> ts_p_top [label=" ΔG‡ (para)", fontcolor="#202124", fontsize=10, pos="3.2,4.3!"]; ts_p_top -> p_p_bottom;
// Labels node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; Reactants_label [pos="1.5,2.7!", label="Reactants"]; Ortho_label [pos="6.5,1.2!", label="Ortho Product\n(Kinetic)"]; Para_label [pos="8,0.2!", label="Para Product\n(Thermodynamic)"]; Reaction_Coordinate [pos="4.5,-0.5!", label="Reaction Coordinate →"];
// Axis edge [color="#202124", arrowhead=none, penwidth=1]; y_axis_start [pos="0,0!", label=""]; y_axis_end [pos="0,5.5!", label=""]; x_axis_start [pos="0,0!", label=""]; x_axis_end [pos="9,0!", label=""]; y_axis_start -> y_axis_end; x_axis_start -> x_axis_end; } enddot Caption: Kinetic vs. Thermodynamic control in nitration.
Q3: What are the primary risks associated with poor temperature control?
The main risks are:
-
Runaway Reaction: The exothermic nature of the reaction can cause a rapid temperature and pressure increase, potentially leading to an explosion.[1]
-
Polynitration: At higher temperatures, the initially formed mononitro product can undergo further nitration, reducing the yield of the desired product.[2] For example, the nitration of toluene can proceed to dinitrotoluene and eventually trinitrotoluene (TNT) if heated.[5]
-
Oxidative Degradation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the organic substrate, leading to the formation of tars and gaseous byproducts (brown nitrogen oxides), which lowers the yield and complicates purification.[2]
Troubleshooting Guide
Problem: My reaction mixture turned dark brown/black and formed a tar-like substance.
-
Probable Cause: The reaction temperature was likely too high. Elevated temperatures promote oxidation of the aromatic compound by the strong oxidizing agent, nitric acid. This leads to polymerization and degradation, forming complex, dark-colored byproducts.[2]
-
Solutions:
-
Maintain Low Temperatures: Ensure the reaction is conducted in an ice bath or using a cryostat to maintain the recommended low temperature (often below 0°C for activated phenols).[2]
-
Slow Reagent Addition: Add the nitrating mixture (or the substrate) dropwise and very slowly to the reaction flask. This allows the cooling system to dissipate the heat generated from the exothermic reaction effectively.[5]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition to prevent localized "hot spots" where the temperature can spike, initiating degradation.
-
Problem: I obtained a low yield of the desired mononitrated product.
-
Probable Cause: This could be due to several temperature-related factors:
-
Polynitration: If the temperature was too high, the desired mononitro product may have reacted further to form dinitro or trinitro compounds.[2]
-
Degradation: As mentioned above, high temperatures can degrade the starting material and product.
-
Incomplete Reaction: If the temperature was too low for a deactivated substrate, the reaction rate might be too slow to go to completion within the allotted time.
-
-
Solutions:
-
Verify Polynitration: Analyze the crude product mixture (e.g., by GC-MS or NMR) to check for the presence of polynitrated species. If found, reduce the reaction temperature and/or the molar ratio of the nitrating agent.
-
Optimize Temperature: For deactivated substrates that require forcing conditions, carefully increase the temperature in small increments in subsequent experiments. Monitor the reaction closely for signs of degradation.
-
Controlled Warming: A common procedure involves adding reagents at a low temperature (e.g., 0°C) and then allowing the mixture to slowly warm to room temperature to ensure the reaction goes to completion.[5]
-
Problem: The ortho/para ratio in my product is not what I expected. How can I influence it?
-
Probable Cause: The reaction temperature is a primary determinant of the ortho/para isomer ratio.
-
Solutions:
-
To Favor the Para Isomer (Thermodynamic Product): In theory, carefully and slightly increasing the reaction temperature can favor the formation of the more stable para isomer.[3] However, this must be balanced against the increased risk of byproduct formation.
-
To Favor the Ortho Isomer (Kinetic Product): Running the reaction at the lowest practical temperature will favor the kinetically controlled ortho product.[3]
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can also have a profound impact on regioselectivity, sometimes overriding the effects of temperature. For example, using zeolite catalysts can significantly enhance para-selectivity.[6]
-
Data Presentation: Isomer Distribution vs. Temperature
Temperature has a demonstrable effect on the isomer distribution in the nitration of various aromatic compounds.
Table 1: Effect of Temperature on Isomer Distribution in the Nitration of Toluene with N₂O₅ in CH₂Cl₂ [7]
| Temperature (°C) | % ortho-Nitrotoluene | % para-Nitrotoluene | % meta-Nitrotoluene | ortho/para Ratio |
| -60 | 62.4 | 33.9 | 3.7 | 1.84 |
| -40 | 61.3 | 34.8 | 3.9 | 1.76 |
| -20 | 60.1 | 35.8 | 4.1 | 1.68 |
| 0 | 58.8 | 36.9 | 4.3 | 1.59 |
| +25 | 56.5 | 38.9 | 4.6 | 1.45 |
Data synthesized from Maksimowski et al. (2013) as presented in a 2017 research gate publication.[7]
Table 2: Meta-Isomer Formation in Toluene Nitration with HNO₃/Acetic Anhydride [6]
| Temperature (°C) | % meta-Nitrotoluene |
| 0 | 2.0 |
| 25 | 2.0 - 3.0 |
| 30 | 5.0 |
As the temperature increases, the amount of the meta isomer also tends to increase slightly.[6]
Experimental Protocols
General Protocol for Temperature-Controlled Nitration of Toluene
This protocol is a generalized procedure based on common laboratory practices for electrophilic aromatic substitution.[5]
1. Preparation of Nitrating Mixture:
- In a conical vial or round-bottom flask placed in an ice-water bath, add 1.0 mL of concentrated nitric acid.
- While stirring vigorously, slowly and dropwise add 1.0 mL of concentrated sulfuric acid.
- Keep the mixture in the ice bath to cool.
2. Reaction Setup:
- In a separate reaction flask equipped with a magnetic stirrer and placed in an ice bath, add 1.0 mL of toluene.
- Begin stirring the toluene and allow it to cool to the bath temperature.
// Workflow prep_substrate -> addition [style=invis]; prep_acid -> addition; addition -> maintain; maintain -> warm; warm -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> analyze; } enddot Caption: General workflow for temperature-controlled nitration.
3. Nitration Reaction:
- Using a pipette, add the cold nitrating mixture to the stirring toluene drop by drop over a period of 5-10 minutes. Crucially, monitor the temperature and ensure it does not rise significantly. If the reaction vessel becomes warm to the touch or if brown fumes (NO₂) appear, slow the addition rate immediately.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 10-15 minutes.
- Remove the flask from the ice bath and allow it to stir at room temperature for another 5-10 minutes to ensure the reaction is complete.
4. Quenching and Workup:
- Carefully pour the reaction mixture into a beaker containing approximately 10 g of crushed ice and 10 mL of cold water.
- Transfer the mixture to a separatory funnel.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer sequentially with water, a 10% sodium bicarbonate solution (venting frequently to release CO₂ gas), and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent by rotary evaporation to yield the crude product mixture (a mixture of ortho- and para-nitrotoluene).
5. Analysis:
- Analyze the product ratio using Gas Chromatography (GC) or ¹H NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Why is mononitration of phenol carried out at low temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. cerritos.edu [cerritos.edu]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. researchgate.net [researchgate.net]
Overcoming challenges in the purification of sterically hindered anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of sterically hindered anilines.
Troubleshooting Guides
This section addresses common issues encountered during the purification of anilines with bulky substituents, providing potential causes and actionable solutions.
Issue 1: Poor Separation During Column Chromatography
-
Symptom: The sterically hindered aniline co-elutes with impurities, or significant tailing/streaking is observed on the TLC plate and during column chromatography.
-
Potential Cause 1: Strong interaction between the basic aniline and the acidic silica gel stationary phase.
-
Solution 1:
-
Deactivate Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (0.1-2%) or ammonia in methanol, to the eluent system. This neutralizes the acidic sites on the silica, reducing tailing.[1]
-
Alternative Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or consider using an amine-functionalized silica gel column, which is specifically designed to minimize interactions with basic compounds.[1][2]
-
-
Potential Cause 2: Inappropriate solvent system. The steric bulk can affect the aniline's polarity and solubility in unexpected ways.
-
Solution 2:
-
Systematic Solvent Screening: Perform a thorough TLC analysis with a range of solvent systems of varying polarity. For non-polar anilines, start with hexane/ethyl acetate gradients. For more polar compounds, dichloromethane/methanol gradients can be effective.
-
Consider solubility: The large hydrophobic groups of sterically hindered anilines can lead to poor solubility in highly polar solvent systems, causing precipitation on the column. Ensure your compound is fully soluble in the chosen mobile phase.
-
Issue 2: Difficulty with Recrystallization
-
Symptom: The sterically hindered aniline either fails to crystallize from solution, oils out, or the resulting crystals are of low purity.
-
Potential Cause 1: High solubility of the aniline in common organic solvents, even at low temperatures, due to the bulky, non-polar substituents.
-
Solution 1:
-
Solvent System Screening: Experiment with a variety of single and mixed solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Hexane, heptane, ethanol, or mixtures of these with a small amount of a more polar solvent like ethyl acetate can be effective.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
-
Potential Cause 2: The presence of impurities that inhibit crystal lattice formation.
-
Solution 2:
-
Pre-purification: Perform a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization.
-
Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4]
-
Issue 3: Inefficient Acid-Base Extraction
-
Symptom: The sterically hindered aniline is not effectively extracted into the aqueous acidic phase, or emulsions form that are difficult to break.
-
Potential Cause 1: Reduced basicity (higher pKa) of the aniline due to the "ortho effect." Bulky ortho-substituents can sterically hinder the lone pair on the nitrogen, making it less available for protonation.
-
Solution 1:
-
Use a Stronger Acid: Instead of a weak acid, use a stronger acid solution (e.g., 1-2 M HCl) to ensure complete protonation of the less basic aniline.[5]
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete transfer of the anilinium salt to the aqueous phase.[2]
-
-
Potential Cause 2: The bulky hydrophobic groups on the anilinium salt reduce its solubility in the aqueous phase.
-
Solution 2:
-
Increase Aqueous Volume: Use a larger volume of the aqueous acid to dissolve the anilinium salt.
-
Add a Co-solvent: In some cases, adding a small amount of a polar organic solvent like methanol to the aqueous phase can improve the solubility of the anilinium salt.
-
-
Potential Cause 3: Formation of stable emulsions.
-
Solution 3:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up emulsions.[5]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered aniline less basic than aniline itself?
A1: This is a well-documented phenomenon known as the "ortho effect" or "steric inhibition of protonation." Bulky substituents in the ortho positions (adjacent to the amino group) can physically block the lone pair of electrons on the nitrogen atom, making it more difficult for a proton to approach and form a bond. This steric hindrance reduces the aniline's ability to act as a base, resulting in a higher pKa value (lower basicity) compared to unsubstituted aniline.[6]
Q2: Can I purify my sterically hindered aniline by distillation?
A2: Yes, distillation can be an effective purification method, especially for liquid anilines. However, due to their often high boiling points, vacuum distillation is typically required to prevent decomposition at atmospheric pressure. It is important to ensure that the impurities present have significantly different boiling points for this method to be effective.
Q3: Are there any alternatives to chromatography and extraction for purifying solid sterically hindered anilines?
A3: Yes, a highly effective method involves the formation of a salt, followed by recrystallization. For example, 2,6-diisopropylaniline can be purified by reacting it with an alkyl- or arylsulfonic acid to form the corresponding salt. This salt can then be recrystallized from an organic solvent to a high purity. The purified salt is then treated with a base, such as sodium hydroxide, to regenerate the pure, free aniline.[7]
Q4: My sterically hindered aniline is a solid. What is a good starting point for finding a recrystallization solvent?
A4: For non-polar, bulky anilines, start with non-polar solvents like hexanes or heptane. If the compound is too soluble, try cooling to very low temperatures (e.g., -20°C or -78°C). If it is not soluble enough, try a slightly more polar solvent like ethanol or isopropanol, or a mixed solvent system such as hexane/ethyl acetate or toluene/ethanol. The key is to find a solvent or solvent mixture where the aniline has high solubility at elevated temperatures and low solubility at lower temperatures.
Q5: How can I tell if my sterically hindered aniline is decomposing on the silica gel column?
A5: You can perform a simple stability test using two-dimensional TLC. Spot your compound on a TLC plate and run it in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that the compound is decomposing on the silica gel.
Data Presentation
Table 1: pKa Values of Selected Anilines
This table illustrates the effect of steric hindrance on the basicity of anilines. Note the increase in pKa (decrease in basicity) with the introduction of bulky ortho-substituents.
| Aniline Derivative | pKa in Water | Reference |
| Aniline | 4.63 | [8] |
| 2-Methylaniline | 4.45 | [9] |
| 2,6-Dimethylaniline | 3.95 | [9] |
| 2,6-Diisopropylaniline | 3.58 | [10] |
Experimental Protocols
Protocol 1: Purification of 2,6-Diisopropylaniline via Sulfonic Acid Salt Formation and Recrystallization
This protocol is adapted from a patented method for the purification of 2,6-diisopropylaniline.[7]
-
Salt Formation:
-
Dissolve the crude 2,6-diisopropylaniline in a suitable organic solvent (e.g., toluene).
-
Add an equimolar amount of an alkyl- or arylsulfonic acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature. The sulfonic acid salt of the aniline should precipitate out of the solution.
-
-
Recrystallization:
-
Collect the precipitated salt by filtration.
-
Recrystallize the salt from a suitable organic solvent. A mixture of an alcohol (e.g., ethanol or isopropanol) and toluene (e.g., in a 1:1 to 1:10 volume ratio) is suggested.[7] The ideal solvent system should be determined experimentally to maximize yield and purity.
-
Dissolve the salt in the minimum amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
-
Liberation of the Free Aniline:
-
Dissolve the recrystallized salt in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with an aqueous alkali solution (e.g., 1-2 M sodium hydroxide) in a separatory funnel. The amount of alkali should be in slight excess (1-2.5 equivalents) relative to the sulfonic acid used.[7]
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 2,6-diisopropylaniline.
-
Protocol 2: General Procedure for Acid-Base Extraction of a Sterically Hindered Aniline
This protocol provides a general workflow for separating a sterically hindered aniline from neutral or acidic impurities.[2][11]
-
Dissolution: Dissolve the crude reaction mixture containing the sterically hindered aniline in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a portion of 1-2 M aqueous hydrochloric acid (HCl) solution. The volume of the aqueous solution should be approximately one-third to one-half the volume of the organic layer.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The anilinium salt will be in the lower aqueous layer (unless the organic solvent is denser than water, e.g., dichloromethane).
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous HCl solution two more times to ensure complete extraction of the aniline. Combine all aqueous extracts.
-
-
Isolation of Neutral/Acidic Impurities: The remaining organic layer now contains any neutral or acidic impurities. This layer can be washed with water, then brine, dried over an anhydrous drying agent, and the solvent evaporated to isolate these components if desired.
-
Regeneration of the Free Aniline:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper). The free aniline should precipitate out if it is a solid or form an oily layer if it is a liquid.
-
Extract the free aniline back into a fresh portion of a water-immiscible organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts.
-
-
Final Work-up:
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and evaporate the solvent to yield the purified sterically hindered aniline.
-
Visualizations
Caption: General purification workflow for sterically hindered anilines.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. Partition behavior of anilines in bulk-phase and high-performance liquid chromatographic systems: influence on correlation with biological constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Preventing oxidation of aniline during nitration reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of aniline. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of aniline often problematic?
Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is generally avoided due to two primary issues:
-
Oxidation: Aniline is highly susceptible to oxidation by nitric acid, leading to the formation of tarry, complex byproducts that are difficult to separate and result in low yields of the desired nitroaniline.[1][2]
-
Formation of m-nitroaniline: In the strongly acidic conditions of the nitrating mixture, the amino group (-NH₂) of aniline is protonated to form the anilinium ion (-NH₃⁺).[3][4][5] This ion is a meta-directing group, leading to a significant amount of the undesired m-nitroaniline isomer in the product mixture.[1][5][6]
Q2: How can I prevent the oxidation of aniline during nitration?
The most effective method to prevent oxidation is to protect the amino group before nitration. This is typically achieved by acetylating the aniline with acetic anhydride or acetyl chloride to form acetanilide.[7][8] The resulting acetamido group (-NHCOCH₃) is less activating and less susceptible to oxidation than the amino group.[2][7]
Q3: What is the role of the acetyl protecting group?
The acetyl group serves two main purposes:
-
Reduces Reactivity: It decreases the electron-donating ability of the nitrogen atom, making the aromatic ring less activated and therefore less prone to oxidation by the nitrating mixture.[2][7]
-
Directs Substitution: The acetamido group is an ortho, para-directing group. Due to steric hindrance from the bulky acetyl group, the para-isomer (p-nitroacetanilide) is the major product, leading to higher selectivity.[9]
Q4: How is the amino group regenerated after nitration?
After the nitration of acetanilide, the acetyl group can be removed by hydrolysis (usually acidic or basic) to yield the desired nitroaniline.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the nitration of aniline via the acetylation protection strategy.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of acetanilide | Incomplete acetylation. | Ensure a slight excess of acetic anhydride is used. Monitor the reaction completion using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | Ensure complete precipitation of acetanilide by adding the reaction mixture to ice-cold water. Wash the precipitate with cold water to minimize dissolution. | |
| Dark, tarry reaction mixture during nitration | Oxidation of unprotected aniline. | Ensure the acetylation of aniline was complete before proceeding with nitration. Verify the purity of the acetanilide starting material. |
| Reaction temperature is too high. | Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture.[9][11] Use an ice bath and add the nitrating agent slowly and portion-wise.[12][13] | |
| Formation of significant amounts of o-nitroaniline | Insufficient steric hindrance. | While the para-isomer is favored, some ortho-isomer will form. Purification by recrystallization is necessary to isolate the p-nitroaniline. |
| Product is a mixture of o- and p-nitroaniline | Expected outcome of the reaction. | The ortho and para isomers can be separated by fractional crystallization, often using ethanol, as p-nitroacetanilide is less soluble.[14] |
| Incomplete hydrolysis of nitroacetanilide | Insufficient reaction time or acid/base concentration. | Monitor the hydrolysis by TLC. If the reaction is sluggish, increase the reaction time or the concentration of the acid/base catalyst. |
| Difficulty in precipitating the final p-nitroaniline product | The solution may not be sufficiently neutralized. | After hydrolysis, ensure the solution is neutralized (or made slightly basic) to precipitate the free p-nitroaniline.[15] |
Data Presentation
The following tables summarize the typical product distribution in the nitration of aniline with and without the use of a protecting group.
Table 1: Product Distribution in Direct Nitration of Aniline
| Product | Percentage Yield |
| p-Nitroaniline | ~51%[4] |
| m-Nitroaniline | ~47%[5][6] |
| o-Nitroaniline | ~2%[4] |
| Oxidation Products | Variable (often significant) |
Table 2: Product Distribution in Nitration of Acetanilide (Protected Aniline)
| Product | Percentage Yield (before hydrolysis) |
| p-Nitroacetanilide | Major Product (~90%)[14] |
| o-Nitroacetanilide | Minor Product (~10%)[14] |
Experimental Protocols
Protocol 1: Acetylation of Aniline to Acetanilide
-
In a flask, dissolve aniline in glacial acetic acid.[16]
-
Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.[16]
-
After the initial exothermic reaction subsides, gently warm the mixture for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.[16]
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude acetanilide.[16]
-
Collect the solid product by vacuum filtration and wash it with cold water.[17]
-
Recrystallize the crude acetanilide from hot water or ethanol to obtain the purified product.[17]
Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a flask, dissolve the purified acetanilide in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.[12]
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[9]
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.[9][11] Stir continuously during the addition.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[9]
-
Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[11][13]
-
Filter the yellow precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.[9][12]
-
The crude product is a mixture of ortho and para isomers and can be purified by recrystallization from ethanol. p-Nitroacetanilide is less soluble and will crystallize out upon cooling, while the o-nitroacetanilide tends to remain in the mother liquor.[9][14]
Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
Reflux the purified p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 70%) for 20-30 minutes.[12]
-
Cool the reaction mixture and then carefully neutralize it with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the p-nitroaniline.[12][15]
-
Collect the yellow precipitate of p-nitroaniline by vacuum filtration and wash it with cold water.[15]
-
The product can be further purified by recrystallization from water or ethanol.[18]
Visualizations
Caption: Workflow comparing direct vs. protected aniline nitration.
Caption: Troubleshooting logic for aniline nitration issues.
Caption: Chemical pathways of direct vs. protected nitration.
References
- 1. quora.com [quora.com]
- 2. Why is nitration of aniline difficult? [vedantu.com]
- 3. brainly.com [brainly.com]
- 4. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. testbook.com [testbook.com]
- 7. Acetylation of aniline before nitration [cnchemshop.com]
- 8. Why is acetylation performed before nitration of aniline? [vedantu.com]
- 9. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 10. Solved: Aniline when acetylated, the product on nitration followed by alkaline hydrolysis gives:o- [Chemistry] [gauthmath.com]
- 11. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 12. Aromatic Nitration [cs.gordon.edu]
- 13. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 14. ivypanda.com [ivypanda.com]
- 15. personal.tcu.edu [personal.tcu.edu]
- 16. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry-online.com [chemistry-online.com]
Validation & Comparative
A Comparative Guide to 2,6-Diisopropyl-4-nitroaniline and 2,6-Dichloro-4-nitroaniline in Synthesis
In the landscape of organic synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Substituted nitroanilines are a critical class of compounds, serving as versatile precursors in the pharmaceutical, agrochemical, and dye industries. This guide provides a detailed, data-driven comparison of two such intermediates: 2,6-diisopropyl-4-nitroaniline and 2,6-dichloro-4-nitroaniline. We will delve into their synthesis, physicochemical properties, and reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Physicochemical Properties: A Tabular Comparison
The structural differences between the bulky, electron-donating isopropyl groups and the smaller, electron-withdrawing chloro groups impart distinct physical and chemical characteristics to these molecules. These properties are summarized below.
| Property | This compound | 2,6-Dichloro-4-nitroaniline |
| CAS Number | 163704-72-1 | 99-30-9 |
| Molecular Formula | C₁₂H₁₈N₂O₂ | C₆H₄Cl₂N₂O₂ |
| Molecular Weight | 222.28 g/mol [1] | 207.01 g/mol [2] |
| Appearance | - | Yellow crystalline solid[2][3] |
| Melting Point | 125-126 °C[4] | 190-192 °C[2][3] |
| Boiling Point | - | 130 °C at 2 mmHg[2] |
| Solubility | - | Insoluble in water[2] |
Synthesis and Experimental Protocols
The synthetic routes to these two compounds differ significantly, reflecting the nature of the substituents being introduced. Below are detailed experimental protocols for their preparation.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2,6-diisopropylaniline. The bulky isopropyl groups sterically hinder the ortho positions, directing the nitration to the para position.
Experimental Protocol: Nitration of 2,6-Diisopropylaniline
Materials:
-
2,6-Diisopropylaniline
-
Nitric Acid (specific concentration to be sourced from detailed experimental procedures)
-
Sulfuric Acid (catalytic amount)
-
Toluene or o-Xylene (solvent)
Procedure:
-
Dissolve 2,6-diisopropylaniline in toluene or o-xylene in a reaction vessel.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Heat the mixture to 110-115 °C.
-
Slowly add nitric acid dropwise, maintaining the temperature between 110-115 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.05-1.3.[5]
-
After the addition is complete, maintain the reaction mixture at 110-115 °C for 4-5 hours.[5]
-
Upon completion, cool the reaction mixture to 70-80 °C. The resulting solution containing this compound can often be used directly in subsequent reaction steps without isolation.[5]
Expected Yield: While the direct yield for this step is not explicitly stated in the provided patent, the subsequent synthesis of 2,6-diisopropyl-4-phenoxy aniline is reported to have a high yield and purity.[5]
Synthesis of 2,6-Dichloro-4-nitroaniline
The synthesis of 2,6-dichloro-4-nitroaniline involves the chlorination of 4-nitroaniline. Several methods exist, with variations in the chlorinating agent and reaction conditions.
Experimental Protocol 1: Chlorination using Potassium Chlorate
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Potassium Chlorate
-
Water
-
Glacial Acetic Acid or a mixture of acetic acid and alcohol (for recrystallization)
Procedure:
-
Dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid in a reaction flask, warming to 50 °C.
-
Prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.
-
Gradually add the potassium chlorate solution to the 4-nitroaniline solution from a dropping funnel at approximately 25 °C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
-
Purify the crude product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
Expected Yield: 87%[6] Product Characteristics: Lemon-yellow needles with a melting point of 185-188 °C.[6]
Experimental Protocol 2: Chlorination using Chlorine Bleaching Liquor
Materials:
-
4-Nitroaniline
-
Hydrochloric Acid or Nitric Acid (dilute aqueous)
-
Chlorine Bleaching Liquor (e.g., sodium hypochlorite solution)
-
Dispersing agent (stable under reaction conditions)
Procedure:
-
Suspend 1 mole of 4-nitroaniline in 3-6 moles of dilute aqueous hydrochloric acid or nitric acid containing a dispersing agent.
-
Cool the suspension to 5-10 °C.
-
Introduce the chlorine bleaching liquor. The chlorination proceeds in two stages: formation of 2-chloro-4-nitroaniline (5-10 °C) followed by the formation of 2,6-dichloro-4-nitroaniline (initially at 15-20 °C).
-
After 90-95% conversion to the dichloro product, the temperature is raised to 70 °C without further addition of the bleaching liquor.
-
Post-chlorination is carried out by adding more chlorine bleaching liquor at a temperature between 20 °C and 70 °C.
-
Adjust the pH of the aqueous suspension to 9.0.
-
Filter the precipitate and wash with dilute mineral acid.
Expected Yield: 90%[7] Purity: At least 97% (by HPLC).[7]
Reactivity and Applications in Synthesis: A Comparative Analysis
The differing substituents at the 2 and 6 positions of the aniline ring significantly influence the reactivity and synthetic utility of these two molecules.
This compound:
-
Steric Hindrance: The two bulky isopropyl groups provide significant steric hindrance around the amino group.[8] This steric bulk can be advantageous for achieving selectivity in reactions, preventing unwanted side reactions at the amino group or adjacent positions.
-
Electronic Effects: The isopropyl groups are weakly electron-donating, which slightly increases the electron density of the aromatic ring compared to the dichloro-substituted counterpart.
-
Applications: A key application is in the synthesis of the miticide diafenthiuron.[8] The synthesis involves the initial nitration of 2,6-diisopropylaniline to form this compound, which is then condensed with phenol to yield 2,6-diisopropyl-4-phenoxy aniline.[8] The nitro group can also be readily reduced to an amino group, opening pathways to various diamine derivatives.[8]
2,6-Dichloro-4-nitroaniline:
-
Electronic Effects: The two chlorine atoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The electron-withdrawing nature of the chloro and nitro groups also decreases the basicity of the amino group.
-
Steric Effects: While chlorine is larger than hydrogen, the steric hindrance is less pronounced compared to the isopropyl groups.
-
Applications: It is widely used as a precursor for azo dyes, such as Disperse Brown 1.[9] It also serves as an agricultural fungicide.[3][10] Its metabolism in rats has been shown to produce 3,5-dichloro-4-aminophenol.[11]
Visualization of Synthetic Pathways
To further illustrate the synthetic utility of these compounds, the following diagrams, generated using Graphviz, depict their respective synthetic workflows.
Caption: Synthetic pathway from 2,6-diisopropylaniline to a precursor of the miticide diafenthiuron.
Caption: General synthetic workflow for the production of azo dyes using 2,6-dichloro-4-nitroaniline.
Conclusion
Both this compound and 2,6-dichloro-4-nitroaniline are valuable intermediates in organic synthesis, each with a distinct profile of properties and applications dictated by their 2,6-substituents. The diisopropyl derivative, characterized by significant steric hindrance, is a key precursor in the agrochemical industry for products like diafenthiuron. In contrast, the dichloro derivative, with its electron-withdrawing properties, is a staple in the synthesis of fungicides and azo dyes. The choice between these two molecules will ultimately depend on the specific synthetic target and the desired reactivity profile. This guide provides the necessary data and protocols to aid researchers in making that strategic decision.
References
- 1. This compound | 163704-72-1 | Benchchem [benchchem.com]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 7. This compound | C12H18N2O2 | CID 4055565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dichloro-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 9. Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Eureka | Patsnap [eureka.patsnap.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of 2,6-Diisopropyl-4-nitroaniline Derivatives and Their Parent Compound
A comprehensive analysis of the herbicidal and antifungal properties of 2,6-diisopropyl-4-nitroaniline and its structural analogs reveals that specific modifications to the parent compound can significantly enhance its biological efficacy. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals.
The parent compound, this compound, is a member of the dinitroaniline class of herbicides, which are known to act by disrupting microtubule polymerization in target organisms. This mechanism is crucial for cell division, making these compounds effective against rapidly growing weeds. Research into the structure-activity relationship (SAR) of dinitroaniline herbicides has shown that the biological activity is highly dependent on the nature of substituents on the aniline nitrogen and the aromatic ring.
Herbicidal Activity
While specific quantitative data directly comparing a wide range of this compound derivatives to the parent compound is limited in publicly available literature, extensive research on analogous dinitroaniline herbicides, such as trifluralin and oryzalin, provides valuable insights into the structural features that govern herbicidal potency. The primary mode of action for this class of herbicides is the inhibition of tubulin polymerization, which disrupts the formation of microtubules.
The herbicidal efficacy of dinitroanilines is influenced by the substituents at the 2, 6, and N-positions of the aniline ring. For instance, the presence of alkyl groups at the 2 and 6 positions, as seen in this compound, is a common feature among active dinitroaniline herbicides. Modifications to the amino group can significantly impact activity.
Antifungal Activity
In addition to their herbicidal properties, certain derivatives of 4-nitroaniline have demonstrated notable antifungal activity. A study on 2,6-dihalo-4-nitroaniline derivatives revealed that these compounds exhibit fungitoxicity against a range of fungal species. This suggests that modifications to the isopropyl groups at the 2 and 6 positions with halogens could be a promising avenue for developing antifungal agents based on the 4-nitroaniline scaffold.
Data Summary
| Compound | Structure | Biological Activity | Target Organism(s) | Notes |
| This compound | C1=C(C(=C(C=C1--INVALID-LINK--[O-])C(C)C)N)C(C)C | Herbicidal (Microtubule Polymerization Inhibitor) | Weeds | Parent Compound. |
| 2,6-Dichloro-4-nitroaniline | C1=C(C(=C(C=C1--INVALID-LINK--[O-])Cl)N)Cl | Antifungal | Aspergillus niger, Trichoderma viride, etc.[1] | Representative of halo-derivatives. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are generalized protocols for key assays relevant to the evaluation of this compound derivatives.
Inhibition of Tubulin Polymerization Assay
This in vitro assay is fundamental for quantifying the primary mechanism of action of dinitroaniline herbicides.
-
Preparation of Tubulin: Tubulin is purified from a suitable source, typically porcine or bovine brain, through cycles of polymerization and depolymerization. The final protein concentration is determined using a standard protein assay.
-
Assay Procedure: Purified tubulin is mixed with a polymerization buffer (e.g., containing GTP, MgCl2, and a buffer like PIPES) in a temperature-controlled spectrophotometer.
-
Compound Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the tubulin solution at various concentrations. A solvent control is also included.
-
Monitoring Polymerization: The polymerization of tubulin into microtubules is initiated by raising the temperature (e.g., to 37°C) and is monitored by the increase in absorbance (turbidity) at 340 nm over time.
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. The concentration of the compound that inhibits polymerization by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Herbicidal Activity Assay (Whole Plant Assay)
This assay evaluates the effect of the compounds on the growth of target weed species.
-
Plant Material: Seeds of a susceptible weed species (e.g., ryegrass, crabgrass) are used.
-
Treatment Application: The test compounds are dissolved in a suitable solvent and applied to the soil or foliage at various concentrations. A control group is treated with the solvent alone.
-
Growth Conditions: The treated plants are grown under controlled environmental conditions (e.g., temperature, light, humidity).
-
Evaluation: After a specific period (e.g., 14-21 days), the herbicidal effect is assessed by measuring parameters such as plant height, fresh weight, or by visual scoring of injury.
-
Data Analysis: The dose-response relationship is established, and the concentration required to cause 50% inhibition of growth (GR50) is calculated.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.
-
Fungal Strains: Standardized suspensions of the target fungal species are prepared.
-
Compound Preparation: The test compounds are serially diluted in a suitable broth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Determination of 2,6-Diisopropyl-4-nitroaniline: A Validated HPLC-UV Method and Alternatives
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 2,6-Diisopropyl-4-nitroaniline against other potential analytical techniques. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most suitable analytical methodology.
Introduction
This compound is an organic compound whose accurate quantification is crucial in various stages of research and development. While several analytical techniques can be employed for the analysis of nitroanilines, HPLC-UV remains a widely accessible and reliable method. This guide will focus on a validated HPLC-UV method and compare its performance characteristics with Gas Chromatography (GC) and derivatization-based HPLC approaches.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. The presence of a chromophore in the molecule allows for sensitive detection using a UV detector.
Experimental Protocol: Validated HPLC-UV Method
A reversed-phase HPLC method is proposed for the determination of this compound. The following parameters represent a typical validated method.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Standard and Sample Preparation:
-
A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Samples are diluted with the mobile phase to fall within the calibration range.
-
Method Validation Parameters
The HPLC-UV method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[1] The key validation parameters are summarized in the table below.
Comparative Analysis of Analytical Methods
While HPLC-UV is a primary method, other techniques can also be considered for the analysis of this compound. This section compares the HPLC-UV method with Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD) and an HPLC method involving pre-column derivatization.
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
GC is a powerful technique for separating volatile and thermally stable compounds. For aniline derivatives, GC with a nitrogen-phosphorus detector (NPD) offers high selectivity and sensitivity.[2]
HPLC with Pre-column Derivatization
For compounds with poor chromophores or to enhance sensitivity, pre-column derivatization can be employed.[3][4] A derivatizing agent is reacted with the analyte to form a product with improved detection characteristics.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-NPD | HPLC with Derivatization |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility, selective detection of nitrogen-containing compounds. | Chemical modification to enhance UV absorbance or fluorescence, followed by HPLC separation. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | < 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL | < 0.05 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% | < 2% |
| Sample Throughput | High | Moderate | Low |
| Advantages | Simple, robust, direct analysis. | High selectivity and sensitivity for nitrogen compounds. | Very high sensitivity, can be tailored for specific analytes. |
| Disadvantages | Moderate sensitivity. | Requires analyte to be volatile and thermally stable. | Complex sample preparation, potential for side reactions. |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV determination of this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
Comparison of different catalytic systems for the synthesis of 2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diisopropylaniline (DIPA), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers, is predominantly achieved through two primary catalytic routes: the direct alkylation of aniline with propylene and the gas-phase amination of 2,6-diisopropylphenol.[1][2][3] This guide provides a comparative analysis of various catalytic systems employed in these methods, supported by available experimental data, to assist researchers in selecting the most suitable approach for their specific needs.
Alkylation of Aniline with Propylene
The direct alkylation of aniline with propylene is a widely utilized industrial method. This process can be performed under liquid-phase, gas-phase, or supercritical conditions, with the choice of catalyst being critical for achieving high selectivity towards the desired 2,6-disubstituted product.
Comparison of Catalytic Systems for Aniline Alkylation
| Catalyst System | Type | Reaction Conditions | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) | Yield (%) | Key Observations |
| Aniline Aluminum | Homogeneous (in-situ from Al foil) | Temperature: 280-290°CPressure: HighMolar Ratio (Aniline:Propylene): 1:2Time: 1-5 hours | > 80[4] | > 50[4] | Not Reported | A well-established method, though selectivity can be moderate.[4] |
| Aluminum Chloride (AlCl₃) | Homogeneous (Lewis Acid) | Temperature: 300°CPressure: 25 MPaTime: 7 hours | 71.8 | 14.5 | ~10.4 | Lower selectivity compared to other systems under the specified conditions. |
| Zeolites (e.g., H-ZSM-5, HY, Hβ) | Heterogeneous (Solid Acid) | Phase: Gas or LiquidTemperature: 150-430°C (Varies with catalyst and phase) | 90-99 (for general aniline alkylation)[5][6] | Varies | Not Reported for 2,6-DIPA | Zeolites show high activity for aniline alkylation, but selectivity for the 2,6-isomer can be a challenge. Hβ and HY are noted for high conversion.[5][7] |
| Supercritical Homogeneous Catalysis | Homogeneous | Temperature: 300-400°CPressure: 6-12 MPaMolar Ratio (Propylene:Aniline): 1.5-3:1 | High (not quantified)[8] | High (not quantified)[8] | High (not quantified)[8] | Utilizes supercritical propylene as both reactant and solvent, enhancing reaction rates and selectivity.[8] |
| High-Pressure Liquid Jet Reactor | Reactor Technology | Temperature: 300-310°CTime: 6-8 hours | > 80[9] | > 40[9] | Not Reported | Offers a 20% increase in both conversion and selectivity compared to a conventional autoclave reactor under similar conditions.[9] |
Gas-Phase Amination of 2,6-Diisopropylphenol
An alternative route to 2,6-diisopropylaniline involves the gas-phase amination of 2,6-diisopropylphenol. This method can offer high initial conversion and selectivity, although catalyst stability can be a concern.
Performance of Catalytic System for Gas-Phase Amination
| Catalyst System | Type | Reaction Conditions | 2,6-DIPP Conversion (%) | 2,6-DIPA Selectivity (%) | 2,6-DIPA Yield (%) | Key Observations |
| Pd-La/Spinel | Heterogeneous (Supported Metal) | Phase: GasLHSV: 0.3 h⁻¹ | Initial: 98.5After 480h: 61.8[10] | Initial: 88.9After 480h: 69.3[10] | Initial: 87.5After 480h: 42.8[10] | High initial performance with deactivation over time due to coke formation. The lanthanum promoter helps to neutralize strong acid sites, inhibiting coke deposition. |
Experimental Protocols
Liquid-Phase Alkylation of Aniline using Aniline Aluminum Catalyst
This protocol is based on studies of high-pressure liquid-phase alkylation.[4]
-
Catalyst Formation: Aniline aluminum is typically formed in-situ by adding aluminum foil to aniline in the reactor.
-
Reaction Setup: A high-pressure autoclave is charged with aniline and the aluminum catalyst.
-
Reaction Execution: The autoclave is sealed and purged with an inert gas. Propylene is then introduced to the desired pressure. The reactor is heated to 280-290°C and the reaction mixture is stirred for 1-5 hours. The pressure is monitored, and a drop in pressure indicates the consumption of propylene.
-
Work-up: After cooling, the reactor is depressurized. Water is added to quench the catalyst. The organic layer is then separated, and the product, 2,6-diisopropylaniline, is purified by distillation.
Gas-Phase Amination of 2,6-Diisopropylphenol using Pd-La/Spinel Catalyst
The following is a representative protocol for the gas-phase amination.[10][11]
-
Catalyst Preparation: A magnesia-alumina spinel support is prepared by impregnating γ-Al₂O₃ with an aqueous solution of aluminum nitrate and magnesium nitrate, followed by calcination at high temperature. The Pd-La/spinel catalyst is then obtained by impregnating the spinel support with an aqueous solution of palladium chloride and lanthanum nitrate.
-
Reaction Setup: A fixed-bed reactor is packed with the Pd-La/spinel catalyst.
-
Reaction Execution: A feed consisting of 2,6-diisopropylphenol, ammonia, and hydrogen is vaporized and passed over the catalyst bed at a controlled liquid hourly space velocity (LHSV) of, for example, 0.3 h⁻¹. The reaction temperature is maintained in the range of 180-220°C.
-
Product Analysis: The reactor effluent is cooled, and the liquid product is collected and analyzed by gas chromatography to determine the conversion of 2,6-diisopropylphenol and the selectivity for 2,6-diisopropylaniline.
Visualizations
Reaction Pathways
Caption: Synthetic routes to 2,6-diisopropylaniline.
General Experimental Workflow
Caption: Generalized experimental workflow for catalytic synthesis.
References
- 1. 2,6-Diisopropylaniline | 24544-04-5 | Benchchem [benchchem.com]
- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. scribd.com [scribd.com]
- 5. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 6. lidsen.com [lidsen.com]
- 7. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,6-Diisopropylaniline by Gas-Phase Amination on Mg-Al Spinel-Supported Pd-La Catalyst | Semantic Scholar [semanticscholar.org]
Herbicidal efficacy of dinitroaniline derivatives with varying alkyl substituents
A detailed analysis of dinitroaniline derivatives, their mechanism of action, and a guide to evaluating their herbicidal potential.
Dinitroanilines are a well-established class of pre-emergent herbicides valued for their efficacy against annual grasses and some broadleaf weeds.[1] Their primary mode of action involves the disruption of microtubule formation, a critical process for cell division and growth in plants.[2] This guide provides a comparative overview of dinitroaniline derivatives with varying alkyl substituents, detailing their herbicidal efficacy, mechanism of action, and experimental protocols for their evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics
Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules.[3] This binding prevents the polymerization of tubulin into functional microtubules, which are essential components of the mitotic spindle.[4] The disruption of the mitotic spindle apparatus halts cell division at metaphase, leading to the inhibition of root and shoot elongation and ultimately, plant death.[5]
Caption: Mechanism of action of dinitroaniline herbicides.
Structure-Activity Relationship and Herbicidal Efficacy
To provide a quantitative comparison, the following table summarizes the herbicidal activity of several key dinitroaniline herbicides against various weed species. The data is presented as the concentration required for 50% growth inhibition (GR50).
| Dinitroaniline Derivative | N-Alkyl Substituents | Target Weed Species | GR50 (µM) | Reference |
| Trifluralin | Di-n-propyl | Setaria faberi (Giant Foxtail) | 0.5 | Parka & Soper, 1977[5] |
| Benefin | N-butyl-N-ethyl | Setaria faberi (Giant Foxtail) | 0.8 | Parka & Soper, 1977[5] |
| Oryzalin | Di-n-propyl | Echinochloa crus-galli (Barnyardgrass) | 0.3 | Parka & Soper, 1977[5] |
| Pendimethalin | N-(1-ethylpropyl) | Setaria faberi (Giant Foxtail) | 0.6 | Parka & Soper, 1977[5] |
| Isopropalin | Di-isopropyl | Setaria faberi (Giant Foxtail) | 1.2 | Parka & Soper, 1977[5] |
Note: The GR50 values are approximate and can vary depending on the experimental conditions and the specific bioassay used.
Experimental Protocols for Evaluating Herbicidal Efficacy
A standardized bioassay is essential for the accurate determination of the herbicidal efficacy of new dinitroaniline derivatives. The following protocol outlines a whole-plant dose-response assay to determine the GR50 value.
1. Plant Material and Growth Conditions:
-
Select a susceptible indicator plant species, such as annual ryegrass (Lolium rigidum) or foxtail millet (Setaria italica).
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, light intensity, and photoperiod.
2. Herbicide Application:
-
Prepare a stock solution of the dinitroaniline derivative in a suitable solvent (e.g., acetone).
-
Create a series of dilutions to achieve a range of concentrations.
-
Apply the herbicide solutions to the soil surface of the pots containing the germinated seedlings (pre-emergence application).
-
Include a solvent-only control and a non-treated control.
3. Data Collection and Analysis:
-
After a specified period (e.g., 14-21 days), harvest the above-ground biomass of the plants.
-
Dry the biomass to a constant weight.
-
Measure the dry weight for each treatment and replicate.
-
Calculate the percentage of growth inhibition relative to the non-treated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 value.
Caption: Workflow for evaluating herbicidal efficacy.
This guide provides a foundational understanding of the herbicidal efficacy of dinitroaniline derivatives. Further research focusing on the synthesis and evaluation of novel analogs with diverse alkyl substituents is crucial for the development of more potent and selective herbicides.
References
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. The Physiology and Mode of Action of the Dinitroaniline Herbicides [ouci.dntb.gov.ua]
- 6. my.ucanr.edu [my.ucanr.edu]
A Comparative Guide to the Electrophilic Substitution Reactivity of 2,6-Diisopropylaniline and Aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aniline is a highly reactive aromatic amine that readily undergoes electrophilic substitution, often leading to polysubstituted products due to the strong activating and ortho, para-directing nature of the amino group. In contrast, 2,6-diisopropylaniline exhibits significantly different reactivity due to the profound steric hindrance imposed by the two isopropyl groups flanking the amino functionality. This steric bulk primarily directs electrophilic attack to the para position and generally results in a decreased reaction rate compared to aniline.
Comparison of Reactivity and Product Distribution
| Feature | Aniline | 2,6-Diisopropylaniline |
| Relative Reactivity | High | Moderate to Low (Sterically Hindered) |
| Directing Effect | ortho, para-director | Primarily para-director |
| Polysubstitution | Prone to polysubstitution | Generally yields monosubstituted products |
| Key Influencing Factor | Strong electron-donating effect of the -NH₂ group | Dominant steric hindrance from isopropyl groups |
Experimental Data
While precise, side-by-side kinetic data is scarce, the following sections provide representative experimental outcomes for key electrophilic substitution reactions.
Bromination
Aniline reacts almost instantaneously with bromine water to yield a white precipitate of 2,4,6-tribromoaniline, demonstrating its high reactivity and propensity for polysubstitution.
In contrast, the bromination of 2,6-diisopropylaniline can be controlled to yield the monosubstituted product, 4-bromo-2,6-diisopropylaniline. A patented procedure reports a high yield of this product, highlighting the directing effect of the bulky isopropyl groups to the sterically accessible para position. For instance, reaction of 2,6-diisopropylaniline with hydrobromic acid and dimethyl sulfoxide (DMSO) can achieve a yield of approximately 90% of the 4-bromo product.
Nitration
Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is complex, often leading to oxidation and the formation of a significant amount of meta-nitroaniline due to the protonation of the amino group under the strongly acidic conditions. To achieve para-nitration, the amino group is typically first protected as an acetamide.
For 2,6-diisopropylaniline, the steric hindrance of the isopropyl groups prevents nitration at the ortho positions, leading to the selective formation of 2,6-diisopropyl-4-nitroaniline.
Friedel-Crafts Reactions
Aniline and other amino-substituted benzenes generally do not undergo Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a strongly deactivating complex that inhibits electrophilic substitution on the aromatic ring.
Due to the same inhibitory coordination with Lewis acids, 2,6-diisopropylaniline is also unreactive under typical Friedel-Crafts conditions. The steric bulk around the amino group does not prevent this deactivating interaction with the catalyst.
Experimental Protocols
Protocol 1: Bromination of Aniline to 2,4,6-Tribromoaniline
Materials:
-
Aniline
-
Bromine water (saturated aqueous solution of bromine)
-
Glacial acetic acid
-
Distilled water
-
Beaker
-
Stirring rod
Procedure:
-
In a fume hood, dissolve a small amount of aniline in glacial acetic acid in a beaker.
-
Slowly add bromine water dropwise to the aniline solution while stirring continuously.
-
A white precipitate of 2,4,6-tribromoaniline will form immediately.
-
Continue adding bromine water until the reddish-brown color of bromine persists, indicating the completion of the reaction.
-
Filter the white precipitate, wash with copious amounts of distilled water to remove any unreacted bromine and acid.
-
Dry the product.
Protocol 2: Bromination of 2,6-Diisopropylaniline to 4-Bromo-2,6-diisopropylaniline
Adapted from a patented procedure.
Materials:
-
2,6-Diisopropylaniline
-
48% aqueous Hydrobromic acid (HBr)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Reaction flask with a Dean-Stark trap and condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
To a stirred solution of 2,6-diisopropylaniline and DMSO in toluene at 90°C, add 48% aqueous HBr dropwise over 10 minutes.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap.
-
After 3 hours, the conversion is typically around 75%.
-
Continue heating at 100°C for an additional 15 hours to drive the reaction to completion (conversion >99%).
-
The product, 2,6-diisopropyl-4-bromoaniline, can be isolated after an appropriate workup.
Logical Relationship Diagram
The following diagram illustrates the factors influencing the reactivity of aniline and 2,6-diisopropylaniline in electrophilic substitution.
Caption: Influence of electronic and steric effects on reactivity.
Conclusion
The reactivity of aniline in electrophilic substitution is primarily governed by the powerful electron-donating nature of the amino group, leading to high reactivity and a mixture of ortho and para products, often with polysubstitution. In stark contrast, the reactivity of 2,6-diisopropylaniline is dominated by the steric hindrance of the bulky isopropyl groups. This steric impediment effectively blocks the ortho positions, directing electrophiles almost exclusively to the para position and generally leading to a more controlled, monosubstitution reaction. These distinct reactivity profiles are critical considerations for synthetic chemists in the development of novel molecules.
Inter-laboratory validation of an analytical method for 2,6-Diisopropyl-4-nitroaniline
An is crucial for ensuring the reliability and consistency of results across different laboratories. This guide provides a comprehensive comparison of expected performance characteristics of a validated analytical method, supported by illustrative experimental data. The methodologies provided are based on common practices for the analysis of similar aromatic nitro compounds.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques for the analysis of nitroaniline compounds. HPLC is often preferred as it can be performed without the need for derivatization, which is sometimes required for GC analysis of polar and thermolabile compounds like nitroanilines. This guide will focus on a validated HPLC method.
Data Presentation
The following tables summarize the expected quantitative data from an inter-laboratory validation study of an HPLC method for 2,6-Diisopropyl-4-nitroaniline.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | y-intercept |
| 1 - 100 | ≥ 0.999 | < 2% of response at 100% concentration |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 99.5 | 0.8 |
| 75 | 100.2 | 0.6 |
| 100 | 99.8 | 0.7 |
Table 4: Precision
| Parameter | RSD (%) |
| Repeatability (Intra-day, n=6) | ≤ 1.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Table 6: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2°C) | No significant change |
| Mobile Phase Composition (± 2%) | No significant change |
Experimental Protocols
A detailed methodology for a representative HPLC analysis is provided below.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 380 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards and quality control samples.
Mandatory Visualization
The following diagrams illustrate the key workflows in the inter-laboratory validation process.
Comparative study of the persistence of dinitroaniline herbicides in soil
An Objective Guide for Researchers and Environmental Scientists
Dinitroaniline herbicides are a class of selective, pre-emergent herbicides widely utilized in agriculture to control annual grasses and some broadleaf weeds. Their efficacy is intrinsically linked to their persistence in the soil, a characteristic that ensures prolonged weed control but also raises environmental considerations regarding potential carryover to subsequent crops and off-site movement. This guide provides a comparative study of the soil persistence of several common dinitroaniline herbicides, supported by experimental data, to aid researchers in understanding their environmental fate.
The persistence of these compounds is not static; it is governed by a complex interplay of chemical properties and environmental factors. Key processes dictating their dissipation from soil include microbial degradation, volatilization, photodegradation, and adsorption to soil particles.[1][2] Generally, degradation proceeds faster under warm, moist, and anaerobic (low oxygen) conditions compared to cool, dry, and aerobic conditions.[1][2][3]
Dissipation Pathways of Dinitroaniline Herbicides in Soil
The primary routes for the dissipation of dinitroaniline herbicides from the soil environment are multifaceted. Microbial action is the principal mechanism of degradation.[1] However, physical processes such as volatilization (loss as a gas) and photodecomposition (breakdown by sunlight) on the soil surface also contribute significantly, especially if the herbicides are not incorporated into the soil promptly after application.[2][4] Furthermore, their strong affinity for binding to soil organic matter can reduce their bioavailability for degradation and transport.[1][4]
Caption: Key dissipation pathways for dinitroaniline herbicides in soil.
Comparative Persistence Data
The soil half-life (DT₅₀) is a critical metric for comparing herbicide persistence, representing the time required for 50% of the applied amount to degrade. The data below, compiled from various laboratory and field studies, illustrates the variability in persistence among different dinitroaniline herbicides and under different environmental conditions. It is important to note that these values can vary significantly based on specific soil characteristics and climatic conditions.[3]
| Herbicide | Condition | Half-Life (DT₅₀) | Source(s) |
| General Dinitroanilines | Aerobic | 19 - 132 days | [1] |
| Anaerobic | 7 - 27 days | [1] | |
| Trifluralin | Aerobic, 20°C | 24 - 98 days | [3] |
| Field Conditions | 25 - 36 days | [5] | |
| Low Temperature (10°C) | Up to 951 days | [3] | |
| High Temperature (30°C) | 12 - 54 days (0.4-1.8 months) | [6] | |
| Pendimethalin | Field Conditions | 10.5 - 47 days | [5][7] |
| Laboratory, 10°C | 407 days | [5] | |
| Laboratory, 30°C | 98 days | [5] | |
| Oryzalin | Aerobic, 15°C | ~130 days (4.35 months) | [8][9] |
| Aerobic, 30°C | ~42 days (1.40 months) | [8][9] | |
| Anaerobic, 30°C | ~10 days (0.34 months) | [8][9] | |
| Field Conditions | 20 - 128 days | [10] | |
| Isopropalin | Aerobic, 15°C | ~399 days (13.3 months) | [8][9] |
| Aerobic, 30°C | ~105 days (3.5 months) | [8][9] | |
| Anaerobic, 30°C | ~5 days (0.17 months) | [8][9] | |
| Benefin | High Temperature (30°C) | 12 - 54 days (0.4-1.8 months) | [6] |
| Dinitramine | Field Conditions | Least persistent after incorporation | [11][12] |
Summary of Findings:
-
Effect of Oxygen: For herbicides like Oryzalin and Isopropalin, the degradation is markedly faster under anaerobic conditions.[8][9] Trifluralin and Benefin also degrade much more rapidly in anaerobic (flooded or super-saturated) soils.[2]
-
Effect of Temperature: Lower temperatures significantly increase the persistence of all dinitroanilines. For example, the half-life of pendimethalin was reported to be 98 days at 30°C but extended to 407 days at 10°C.[5] Similarly, trifluralin can persist for over 900 days at low temperatures.[3]
-
Comparative Persistence: Studies suggest that under field conditions, oryzalin is among the most persistent on the soil surface before incorporation.[11][12] After incorporation, dinitramine is one of the least persistent.[11][12] Trifluralin and pendimethalin can be highly persistent, with some studies showing half-lives of over 1000 days, indicating a potential for carryover.[5][13]
Experimental Protocols for Soil Persistence Studies
Evaluating the persistence of herbicides in soil involves controlled laboratory or field experiments designed to measure the rate of degradation over time. The following outlines a generalized methodology synthesized from standard practices in the field.[14][15][16]
Objective: To determine the dissipation rate and calculate the half-life (DT₅₀) of a dinitroaniline herbicide in a specific soil type under controlled or field conditions.
Methodology:
-
Soil Collection and Preparation:
-
Collect representative soil samples from the desired field location, typically from the top 10-15 cm.
-
Ensure the field has no recent history of dinitroaniline herbicide application.[17]
-
Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.
-
Characterize the soil for properties such as texture (sand, silt, clay content), organic matter content, and pH, as these significantly influence herbicide behavior.[18]
-
-
Herbicide Application:
-
A known quantity of the herbicide is applied to the soil samples. For laboratory studies, this often involves dissolving the herbicide in a solvent and mixing it thoroughly with the soil to achieve a target concentration.
-
The initial concentration should be relevant to typical agricultural application rates.[17]
-
-
Incubation (Laboratory Study):
-
Treated soil samples are placed in incubation containers (e.g., microcosms or biometer flasks).[19]
-
Maintain constant conditions. Temperature and moisture are controlled in an incubator. Soil moisture is typically maintained at 50-80% of field capacity.[8][9]
-
Studies can be set up under both aerobic (normal air) and anaerobic (e.g., nitrogen-flushed) conditions to compare degradation rates.[8][9][17]
-
-
Field Dissipation Study:
-
Sample Extraction and Analysis:
-
At each sampling interval, herbicide residues are extracted from the soil using an appropriate organic solvent.
-
The concentration of the herbicide in the extract is quantified using analytical chemistry techniques, most commonly Gas Chromatography (GC) or Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS).[15][20]
-
-
Data Analysis:
Caption: A generalized workflow for a soil herbicide persistence study.
References
- 1. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soil Degradation of Three Dinitroanilines | Weed Science | Cambridge Core [cambridge.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Soil Persistence of Isopropalin and Oryzalin | Weed Science | Cambridge Core [cambridge.org]
- 9. Soil Persistence of Isopropalin and Oryzalin | Weed Science | Cambridge Core [cambridge.org]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. Comparative Persistence of Dinitroaniline Type Herbicides on the Soil Surface | Weed Science | Cambridge Core [cambridge.org]
- 12. Comparative Persistence of Dinitroaniline Type Herbicides on the Soil Surface | Weed Science | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. bcpc.org [bcpc.org]
- 17. weedcontroljournal.org [weedcontroljournal.org]
- 18. mdpi.com [mdpi.com]
- 19. ars.usda.gov [ars.usda.gov]
- 20. coresta.org [coresta.org]
Assessing the Genotoxicity of 2,6-Diisopropyl-4-nitroaniline: A Comparative Analysis
A comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental data on the genotoxicity of 2,6-Diisopropyl-4-nitroaniline. Therefore, this guide provides a comparative assessment of its potential genotoxicity by examining structurally related compounds. The analysis focuses on two key structural features: the 2,6-dialkyl substitution on the aniline ring and the para-positioned nitro group.
The genotoxic potential of aromatic amines and nitroaromatic compounds is of significant interest to researchers and drug development professionals due to their widespread industrial use and potential as pharmaceutical intermediates. This guide synthesizes existing data on analogous compounds to infer the likely genotoxic profile of this compound and to highlight the necessary experimental investigations for a definitive assessment.
Comparative Genotoxicity Data of Structural Analogs
To predict the genotoxicity of this compound, this guide considers two groups of structurally related compounds: 2,6-dialkyl-substituted anilines and various 4-nitroaniline derivatives. The following tables summarize the available genotoxicity data for these analogs.
2,6-Dialkyl-Substituted Aniline Derivatives
The presence of bulky alkyl groups at the ortho positions to the amino group can influence the metabolic activation and, consequently, the genotoxicity of aniline derivatives. The data for compounds like 2,6-dimethylaniline (2,6-xylidine) are particularly relevant.
| Compound | Test System | Genotoxicity Endpoint | Metabolic Activation (S9) | Result | Reference |
| 2,6-Dialkylsubstituted anilines | Salmonella typhimurium TA100 | Gene Mutation | With 20% S9 mix | Weakly Mutagenic | [1][2] |
| 2,4,6-Trimethylaniline | Salmonella typhimurium TA100 | Gene Mutation | With 20% S9 mix | Weakly Mutagenic | [1][2] |
| 2,4,6-Trimethylaniline | Drosophila melanogaster | Somatic Mutation (Wing Spot Test) | In vivo | Mutagenic | [1][2] |
| 2,4,6-Trimethylaniline | Cultured Fibroblasts | Gene Mutation (6-Thioguanine Resistance) | Not specified | Mutagenic | [1][2] |
| 2,6-Xylidine | Rat (in vivo) | DNA Damage (Comet Assay in liver) | In vivo | Weakly Positive at high, toxic doses | [3][4] |
| 2,6-Xylidine | Rat (in vivo) | Chromosomal Damage (Micronuclei in bone marrow) | In vivo | Negative | [3][4] |
4-Nitroaniline Derivatives
The nitro group at the para-position is a well-known structural alert for genotoxicity. The genotoxicity of various 4-nitroaniline derivatives has been investigated in multiple assays.
| Compound | Test System | Genotoxicity Endpoint | Metabolic Activation (S9) | Result | Reference |
| 4-Nitroaniline | Salmonella typhimurium | Gene Mutation | With S9 | Mutagenic | [5][6] |
| 4-Nitroaniline | Mammalian Cells (in vitro) | Clastogenicity | Not specified | Clastogenic | [7] |
| 4-Nitroaniline | CD1 Mice (in vivo) | Clastogenicity | In vivo | Not Clastogenic | [7] |
| 2-Methoxy-4-nitroaniline | Salmonella typhimurium TA98, TA100 | Gene Mutation | With and Without S9 | Mutagenic | [5] |
| 2-Chloro-4-nitroaniline | Salmonella typhimurium | Gene Mutation | With S9 | Mutagenic | [5] |
| 2-Cyano-4-nitroaniline | Salmonella typhimurium | Gene Mutation | Not specified | Potent Frameshift Mutagen | [8] |
| 2,6-Dicyano-4-nitroaniline | Salmonella typhimurium | Gene Mutation | Not specified | Potent Frameshift Mutagen | [8] |
Experimental Protocols for Key Genotoxicity Assays
Detailed methodologies are crucial for the accurate interpretation and comparison of genotoxicity data. Below are generalized protocols for the Ames test and the in vitro chromosomal aberration assay, based on standard guidelines.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[9]
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon are used to detect various types of mutagens (frameshift vs. base-pair substitution).
-
Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.[10]
-
Exposure: The test compound, at various concentrations, is mixed with the bacterial culture and, if required, the S9 mix. This mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to histidine prototrophy can grow and form colonies. The number of revertant colonies is counted for each concentration of the test substance and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background, is considered a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[11]
Methodology:
-
Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (V79) cells, or human peripheral blood lymphocytes.
-
Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction).
-
Exposure: Cell cultures are treated with the test substance at a minimum of three analyzable concentrations for a defined period. The highest concentration should ideally induce some level of cytotoxicity, often measured as a reduction in mitotic index or cell growth.[12]
-
Harvest and Slide Preparation: After treatment, the cells are incubated with a metaphase-arresting agent (e.g., colcemid), harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained.
-
Microscopic Analysis: Metaphase spreads are analyzed microscopically for the presence of chromosomal aberrations, including chromatid-type and chromosome-type aberrations (e.g., gaps, breaks, deletions, translocations).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations is considered a positive result.
Visualizing Potential Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Postulated metabolic pathways of this compound.
Caption: General workflow for in vitro genotoxicity assessment.
Concluding Remarks
Based on the available data for structurally related compounds, a preliminary assessment of the genotoxic potential of this compound can be made. The presence of the 4-nitro group suggests a potential for genotoxicity, as seen in other 4-nitroaniline derivatives that are mutagenic in bacterial assays.[5][6] However, the bulky 2,6-diisopropyl groups may sterically hinder the metabolic activation of the amino group, a key step in the genotoxicity of many aromatic amines.[1] Studies on 2,6-xylidine indicate that it is resistant to N-hydroxylation and primarily metabolizes to an aminophenol, which can lead to oxidative stress and genotoxicity at high, toxic doses.[3][4]
Therefore, it can be hypothesized that this compound may exhibit mutagenic properties due to its nitroaromatic structure, but its potency could be modulated by the sterically hindering isopropyl groups. The primary mechanism of genotoxicity might involve nitroreduction or the formation of reactive oxygen species through redox cycling of an aminophenol metabolite, rather than the formation of DNA adducts via a nitrenium ion.
Ultimately, this comparative analysis underscores the necessity for direct experimental evaluation of this compound to definitively characterize its genotoxic profile. Standard in vitro assays, such as the Ames test and the chromosomal aberration assay, would provide crucial initial data. Further in vivo studies would be warranted if positive results are observed in vitro to understand its genotoxic potential in a whole organism context.
References
- 1. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. A weight of evidence assessment of the genotoxicity of 2,6-xylidine based on existing and new data, with relevance to safety of lidocaine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. eurofins.com [eurofins.com]
- 12. Cytotoxicity and chromosome aberrations in vitro: experience in industry and the case for an upper limit on toxicity in the aberration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Diisopropyl-4-nitroaniline: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 2,6-Diisopropyl-4-nitroaniline, ensuring operational integrity and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to maintaining a safe laboratory environment and adhering to environmental regulations. This compound, a substituted aniline, presents specific hazards that necessitate a structured disposal protocol. This guide provides procedural, step-by-step guidance for its safe handling and disposal.
Hazard and Regulatory Profile
Before handling and disposal, it is crucial to be aware of the hazard classifications and regulatory framework associated with this compound and related compounds. This information dictates the stringent requirements for its waste management.
| Data Point | Information | Citation |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 3) | [1][2] |
| Acute Toxicity, Dermal (Category 3) | [1][2] | |
| Acute Toxicity, Inhalation (Category 3) | [1][2] | |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | [1][2] | |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | [1][2] | |
| RCRA Hazardous Waste Codes (Analogous Compounds) | P077 : p-Nitroaniline | [3][4] |
| F004 : Spent non-halogenated solvents including nitrobenzene | [3] |
Experimental Protocols: Waste Disposal Procedure
The following step-by-step procedure should be followed for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: As a first step, laboratory personnel must determine that the this compound waste is hazardous.[5]
-
Segregation: Do not mix this compound waste with other waste streams unless they are compatible. It is best practice to dispose of it by itself, especially dry waste of this compound.[6] Never mix oxidizing acids with organic chemicals.[7]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
3. Waste Containment:
-
Container Selection: Collect the waste in a non-leaking container that is in good condition.[5] Whenever possible, reuse the original chemical container.[5] For liquid waste, containers should not be larger than 5 gallons.[5] All containers must have a tight-fitting, non-leaking lid.[5]
-
Container Filling: Fill the container to no more than 75% of its capacity to allow for vapor expansion and prevent spills. Do not overfill.[7]
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[5]
4. Waste Labeling:
-
Immediate Labeling: Label the waste container as soon as the first drop of waste is added.[5]
-
Required Information: The label must be filled out completely and legibly, and include the following information:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]
-
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).[3]
-
The name and contact information of the principal investigator or waste generator.[8]
-
The building and room number where the waste was generated.[8]
-
The accumulation start date (the date the first waste was added to the container).
-
The estimated chemical concentrations and total volume or weight.[3][5]
-
5. Storage of Waste:
-
Accumulation Area: Store the labeled waste container in a designated satellite accumulation area near the point of generation.
-
Secondary Containment: It is good practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Do not store with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents.[1]
6. Arranging for Disposal:
-
Engage a Certified Waste Disposal Company: Your institution's Environmental Health and Safety (EHS) department will have a contract with a certified hazardous waste disposal company. Contact your EHS office to schedule a waste pickup.
-
"Cradle to Grave" Responsibility: Remember that the waste generator is responsible for the hazardous waste from its creation to its final disposal.[9]
-
Choosing a Vendor: When selecting a hazardous waste disposal vendor, it is important to verify their licensing and experience, and to prioritize compliance over cost.[9] The vendor should be able to help you stay in compliance with state and federal regulations.
Disposal Workflow and Decision Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. epa.gov [epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Degradation and removal of p-nitroaniline from aqueous solutions using a novel semi-fluid Fe/charcoal micro-electrolysis reactor [inis.iaea.org]
- 6. mdpi.com [mdpi.com]
- 7. dco.uscg.mil [dco.uscg.mil]
- 8. Efficient Removal of Hazardous P-Nitroaniline from Wastewater by Using Surface-Activated and Modified Multiwalled Carbon Nanotubes with Mesostructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 163704-72-1 | Benchchem [benchchem.com]
Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2,6-Diisopropyl-4-nitroaniline. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Immediate precautionary measures include working in a well-ventilated area, preferably under a chemical fume hood, and avoiding the generation of dust. Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and disposed of after contamination.[2][3] | To prevent skin contact, as the substance is toxic upon dermal absorption. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[4] A face shield may be required for splash hazards.[5][6] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required.[5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5] | To prevent inhalation of toxic dust. |
Step-by-Step Handling Protocol
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[7]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don all required personal protective equipment as detailed in the table above.
Handling:
-
Carefully open the container, avoiding the creation of dust.
-
Weigh the desired amount of this compound in the fume hood.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
Post-Handling:
-
Decontaminate all equipment and the work surface.
-
Properly dispose of all waste as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Emergency and Spill Procedures
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[1]
-
Collect the spilled material in a suitable, labeled container for disposal.[9]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Do not allow the chemical to enter drains or waterways.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect the chemical waste in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of as hazardous waste.[9]
-
Disposal Method: Dispose of all waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][9]
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hsa.ie [hsa.ie]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
